molecular formula C19H21ClN2O2 B1329895 Gastrofensin AN 5 free base

Gastrofensin AN 5 free base

货号: B1329895
分子量: 344.8 g/mol
InChI 键: FPTRJSPPLNSVIB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gastrofensin AN 5 free base is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C19H21ClN2O2

分子量

344.8 g/mol

IUPAC 名称

ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate

InChI

InChI=1S/C19H21ClN2O2/c1-3-24-19(23)21-18-6-4-5-15-16(11-22(2)12-17(15)18)13-7-9-14(20)10-8-13/h4-10,16H,3,11-12H2,1-2H3,(H,21,23)

InChI 键

FPTRJSPPLNSVIB-UHFFFAOYSA-N

规范 SMILES

CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Gastrofensin AN 5 Free Base: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of a five-amino-acid peptide, potentially referred to as Gastrofensin AN 5 free base, a potent inhibitor of the Met and Ron receptor tyrosine kinases. Initial research has not identified the term "this compound" within publicly available scientific literature. Therefore, this document focuses on the well-characterized five-amino-acid peptide that targets the Met/Ron signaling axis by interfering with the essential coreceptor CD44v6. This peptide represents a promising therapeutic strategy for cancers where Met and Ron are overexpressed or hyperactivated.

Core Mechanism of Action: Inhibition of Met and Ron Activation

The primary mechanism of action of the five-amino-acid peptide is the allosteric inhibition of the receptor tyrosine kinases Met and Ron. This inhibition is achieved by preventing their ligand-dependent activation, a process that critically requires the presence of v6-containing isoforms of CD44 (CD44v6) as coreceptors.

The human-effective five-amino-acid peptide, with the sequence NRWHE, competitively targets a crucial three-amino-acid sequence (RWH) within the v6 domain of human CD44. This RWH motif is essential for the proper co-localization and interaction between CD44v6 and the Met/Ron receptors. By binding to this region, the peptide disrupts the formation of the active signaling complex, thereby blocking the initiation of downstream signaling cascades.

Upon binding of their respective ligands, hepatocyte growth factor (HGF) for Met and macrophage-stimulating protein (MSP) for Ron, the receptors undergo dimerization and autophosphorylation. This activation is strictly dependent on the presence of CD44v6. The five-amino-acid peptide, by preventing the CD44v6-Met/Ron interaction, effectively abrogates this ligand-induced phosphorylation and subsequent activation of the kinases.

Data Presentation

Inhibitor Target Assay IC50 Reference
AMC303CD44v6HGF-induced c-MET activation10 - 20 nM[1]
AMC303CD44v6VEGF-induced VEGFR-2 activation10 - 20 nM[1]

Table 1: Quantitative data for the CD44v6 inhibitor AMC303.

Peptide Sequence Target Function Species Specificity
AN 5 (human)NRWHECD44v6Inhibits Met and Ron activationHuman
AN 5 (rat)NEWQGCD44v6Inhibits Met and Ron activationRat
AN 5 (mouse)NGWQGCD44v6Inhibits Met and Ron activationMouse

Table 2: Five-amino-acid peptides targeting CD44v6.

Signaling Pathways

The inhibition of Met and Ron activation by the five-amino-acid peptide has significant downstream consequences on intracellular signaling pathways that govern cell proliferation, survival, and motility. One of the key pathways affected is the Ras/MAPK/Erk pathway.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (HGF/MSP) Ligand (HGF/MSP) Met_Ron Met / Ron Receptor Tyrosine Kinase Ligand (HGF/MSP)->Met_Ron Binds AN5_Peptide AN 5 Peptide CD44v6 CD44v6 Coreceptor AN5_Peptide->CD44v6 Inhibits Interaction Met_Ron->CD44v6 Requires for activation Grb2 Grb2 Met_Ron->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation_Migration Cell Proliferation & Migration Erk->Proliferation_Migration Promotes Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HT29) Starvation 2. Serum Starvation Cell_Culture->Starvation Treatment 3. Peptide Incubation Starvation->Treatment Stimulation 4. Ligand Stimulation (HGF/MSP) Treatment->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Quantification 6. Protein Quantification Lysis->Quantification SDS_PAGE 7. SDS-PAGE Quantification->SDS_PAGE Transfer 8. Western Blot Transfer SDS_PAGE->Transfer Antibody 9. Antibody Incubation (p-Met, p-Erk) Transfer->Antibody Detection 10. Detection Antibody->Detection Logical_Relationship AN5_Peptide AN 5 Peptide CD44v6_Interaction Disrupts CD44v6-Met/Ron Interaction AN5_Peptide->CD44v6_Interaction Receptor_Activation Inhibits Met/Ron Phosphorylation CD44v6_Interaction->Receptor_Activation Downstream_Signaling Blocks Downstream Signaling (e.g., Erk Pathway) Receptor_Activation->Downstream_Signaling Cellular_Function Reduces Cell Migration and Invasion Downstream_Signaling->Cellular_Function

References

Gastrofensin AN 5 Free Base: A Technical Overview of its Discovery, Synthesis, and Antiulcer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Gastrofensin AN 5 free base, also known as AN5 or gastrofenzin, is a 4-phenyl-tetrahydroisoquinoline derivative identified as a potent antiulcer agent.[1] This technical guide provides a comprehensive overview of the available scientific data on its discovery, detailed synthesis, and pharmacological effects, designed to support further research and development in the field of gastroenterology.

Discovery and Initial Pharmacological Evaluation

Gastrofensin AN 5 was first described in a 1990 study by a research team at the Chemical Pharmaceutical Works in Sofia, Bulgaria.[1] The study investigated the antiulcer effects of this novel 4-phenyl-tetrahydroisoquinoline derivative in various experimental rat models.

The research demonstrated that Gastrofensin AN 5 effectively suppresses the formation of gastric ulcers induced by water-immersion stress, indomethacin, and reserpine, as well as those resulting from pylorus ligation.[1] The most significant protective effect was observed in the water-immersion stress model, where doses as low as 0.100 mg/kg showed high antiulcer activity. The efficacy of Gastrofensin AN 5 was found to be dose-dependent, with a 1 mg/kg dose achieving a maximal ulcer index suppression of 86.15%.[1]

Comparative studies revealed that Gastrofensin AN 5 possesses a significantly higher antiulcer potency than the H2-receptor antagonists ranitidine (B14927) and cimetidine, which were standard antiulcer treatments at the time.[1]

Synthesis of this compound

The synthesis of Gastrofensin AN 5, chemically identified as 8-ethoxycarbonylamino-4-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline, has been described through two related synthetic pathways.

Starting Materials:

  • 2-Nitrobenzylmethylamine (I)

  • p-Chlorophenyloxirane (II)

Intermediate Compounds:

  • N-(2-nitrobenzyl)-2-(methylamino)-1-(4-chlorophenyl)-1-ethanol (III)

  • N-(2-aminobenzyl)-2-(methylamino)-1-(4-chlorophenyl)-1-ethanol (IV)

  • N-[2-(ethoxycarbonyl)amino]-2-(methylamino)-1-(4-chlorophenyl)-1-ethanol (V)

  • 8-amino-4-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline (VI)

Experimental Protocols

Synthesis of Intermediate (III): The initial step involves the alkylation of 2-nitrobenzylmethylamine (I) with p-chlorophenyloxirane (II). The reaction is carried out in boiling ethanol (B145695) to yield N-(2-nitrobenzyl)-2-(methylamino)-1-(4-chlorophenyl)-1-ethanol (III).

Synthesis of Intermediate (IV): Intermediate (III) is subsequently reduced to its amino derivative. This reduction is achieved using sodium borohydride (B1222165) (NaBH4) and nickel(II) chloride (NiCl2) in boiling methanol, affording N-(2-aminobenzyl)-2-(methylamino)-1-(4-chlorophenyl)-1-ethanol (IV).

Two primary methods have been outlined for the conversion of intermediate (IV) to the final product:

Method A:

  • Acylation: The amino alcohol (IV) is acylated using ethyl chloroformate. This reaction is conducted in the presence of pyridine (B92270) in a benzene-dimethylformamide (DMFA) solvent system to produce N-[2-(ethoxycarbonyl)amino]-2-(methylamino)-1-(4-chlorophenyl)-1-ethanol (V).

  • Cyclodehydration: The resulting intermediate (V) undergoes cyclodehydration with concentrated sulfuric acid (H2SO4) in dichloroethane to yield this compound.

Method B:

  • Cyclodehydration: The amino alcohol (IV) is first treated with concentrated sulfuric acid (H2SO4) to induce cyclodehydration, forming 8-amino-4-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline (VI).

  • Acylation: The amino group of intermediate (VI) is then acylated with ethyl chloroformate in boiling benzene (B151609) to furnish the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_method_A Method A cluster_method_B Method B I 2-Nitrobenzyl- methylamine (I) III Intermediate (III) I->III Alkylation (boiling ethanol) II p-Chlorophenyl- oxirane (II) II->III Alkylation (boiling ethanol) IV Intermediate (IV) III->IV Reduction (NaBH4/NiCl2) IV_A IV->IV_A IV_B IV->IV_B V Intermediate (V) Final_A Gastrofensin AN 5 V->Final_A Cyclodehydration (conc. H2SO4) IV_A->V Acylation (Ethyl Chloroformate) VI Intermediate (VI) Final_B Gastrofensin AN 5 VI->Final_B Acylation (Ethyl Chloroformate) IV_B->VI Cyclodehydration (conc. H2SO4)

Caption: Synthetic pathways for this compound.

Mechanism of Action

The precise molecular mechanism of action for Gastrofensin AN 5 has not been fully elucidated in the available literature. The initial studies highlight its potent antiulcer effects, which surpass those of H2-receptor antagonists, suggesting a mechanism that may be distinct from or supplementary to the inhibition of histamine-mediated gastric acid secretion.[1]

Research on a structurally related compound, 4-(4-bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline (AN12), has shown that it significantly inhibits basal gastric acid secretion in pylorus-ligated rats.[2] This suggests that one potential mechanism for the antiulcer activity of this class of compounds could be the direct reduction of gastric acid. The study on AN12 also posited a possible role for the modulation of central nervous system (CNS) amine neurotransmitters in its effects.[2] However, it is important to note that AN12 did not protect against ethanol-induced gastric damage, indicating a specific spectrum of activity.[2]

Further investigation is required to identify the specific molecular target(s) of Gastrofensin AN 5 and to delineate the signaling pathways involved in its cytoprotective and anti-secretory effects. Potential areas of investigation could include its effects on proton pumps, gastrin pathways, or mucosal defense mechanisms.

Putative Logic of Antiulcer Action

Putative_Action cluster_stimuli Ulcerogenic Stimuli cluster_compound Pharmacological Agent cluster_effects Observed Effects Stress Stress Ulcer_Formation Suppression of Ulcer Formation Stress->Ulcer_Formation Induces NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->Ulcer_Formation Induces AN5 Gastrofensin AN 5 Acid_Secretion Reduced Gastric Acid Secretion AN5->Acid_Secretion Inhibits (Hypothesized) AN5->Ulcer_Formation Suppresses (Observed) Acid_Secretion->Ulcer_Formation Contributes to

Caption: Hypothesized and observed effects of Gastrofensin AN 5.

Quantitative Data Summary

The primary quantitative data available for Gastrofensin AN 5 pertains to its in vivo antiulcer efficacy. The table below summarizes the key findings from the seminal 1990 study.

Experimental ModelDose (mg/kg, p.o.)Ulcer Index Suppression (%)
Water-Immersion Stress0.100High Activity (not quantified)
Water-Immersion Stress1.086.15

Data extracted from Ivanova et al., Methods Find Exp Clin Pharmacol, 1990.[1]

Conclusion

This compound is a potent antiulcer agent belonging to the 4-phenyl-tetrahydroisoquinoline class of compounds. Its discovery in the late 1980s demonstrated a significant gastroprotective effect in preclinical models, notably surpassing the efficacy of contemporary H2-receptor antagonists. The synthetic route to this compound is well-defined, proceeding through key amino alcohol intermediates. While its efficacy in preventing ulcers induced by various stimuli is established, the precise mechanism of action remains an area for future research. The potential for this compound to act via inhibition of gastric acid secretion, possibly through novel pathways, makes it an intriguing subject for further pharmacological investigation and potential therapeutic development.

References

Pharmacological Profile of Gastrofensin AN 5 Free Base: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the publicly available information on Gastrofensin AN 5 free base. The primary research article detailing the comprehensive pharmacological profile, "A new class of antiulcer drugs. I. Antiulcer effect of AN5, a 4-phenyl-tetrahydroisoquinoline derivative, on different experimental models of ulcer in rats," is not widely accessible in its full text. Consequently, the detailed experimental protocols and an exhaustive quantitative analysis are based on the available abstract and data from structurally related compounds.

Introduction

This compound, also referred to as AN5, is a novel antiulcer agent belonging to the 4-phenyl-tetrahydroisoquinoline class of compounds[1]. Emerging from early pharmacological studies, it has demonstrated significant potential in the treatment of gastric ulcers, exhibiting higher potency in preclinical models than established histamine (B1213489) H2-receptor antagonists such as cimetidine (B194882) and ranitidine[1]. This document aims to provide a detailed technical overview of the pharmacological properties of Gastrofensin AN 5, based on the available scientific literature.

Chemical Identity:

  • Compound Name: this compound

  • CAS Number: 89845-16-9

  • Chemical Formula: C₁₉H₂₁ClN₂O₂

  • Molecular Weight: 344.84 g/mol

  • Chemical Class: 4-phenyl-tetrahydroisoquinoline derivative

In-Vivo Pharmacological Activity

The antiulcer efficacy of Gastrofensin AN 5 has been evaluated in several well-established rat models of gastric ulceration. These studies highlight the compound's protective effects against various ulcerogenic stimuli.

Summary of Antiulcer Activity

Gastrofensin AN 5 has shown a dose-dependent antiulcer effect, with the most significant activity observed in a water-immersion stress-induced ulcer model[1]. A high degree of antiulcer activity is reported even at a low dose of 0.100 mg/kg, with the maximum suppression of the ulcer index reaching 86.15% at a dose of 1 mg/kg[1].

Experimental ModelSpeciesKey FindingsReference
Water-Immersion Stress-Induced UlcerRatHigh antiulcer activity at 0.100 mg/kg. Dose-dependent increase in activity, with 86.15% suppression at 1 mg/kg.[1]
Indomethacin-Induced UlcerRatDemonstrates suppression of ulcer formation.[1]
Reserpine-Induced UlcerRatDemonstrates suppression of ulcer formation.[1]
Pylorus Ligation-Induced UlcerRatDemonstrates suppression of ulcer formation.[1]
Comparative Efficacy

Comparative studies have indicated that Gastrofensin AN 5 possesses a significantly higher antiulcer activity than both ranitidine (B14927) and cimetidine in the same experimental models[1].

Proposed Mechanism of Action

While the precise molecular mechanism of action for Gastrofensin AN 5 has not been fully elucidated in the available literature, studies on structurally similar compounds suggest a potential pathway involving the inhibition of gastric acid secretion. A related 4-phenyl-tetrahydroisoquinoline derivative, AN12, has been shown to significantly inhibit basal gastric acid secretion, leading to an increase in gastric pH and a decrease in total acidity in pylorus-ligated rats. It is hypothesized that this effect may be mediated through an influence on central nervous system (CNS) amine neurotransmitters[2].

Based on this, a proposed, though unconfirmed, mechanism for Gastrofensin AN 5 is the modulation of signaling pathways that control gastric acid secretion from parietal cells.

G cluster_parietal_cell Parietal Cell cluster_regulation Regulatory Inputs H_K_ATPase H+/K+ ATPase (Proton Pump) H_ion H+ H_K_ATPase->H_ion Secretes Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen K_ion_in K+ K_ion_in->H_K_ATPase Enters K_ion_out K+ Histamine Histamine Histamine->H_K_ATPase Stimulates Acetylcholine Acetylcholine Acetylcholine->H_K_ATPase Stimulates Gastrin Gastrin Gastrin->H_K_ATPase Stimulates Gastrofensin Gastrofensin AN 5 (Hypothesized) Gastrofensin->Histamine Inhibits? Gastrofensin->Acetylcholine Inhibits? Gastrofensin->Gastrin Inhibits? CNS CNS Amine Neurotransmitters Gastrofensin->CNS Modulates?

Caption: Hypothesized mechanism of action for Gastrofensin AN 5.

Experimental Protocols

Due to the limited accessibility of the full research publication, the following experimental protocols are generalized descriptions based on standard pharmacological practices and the information available in the study abstract[1].

Water-Immersion Stress-Induced Ulcer Model

This protocol is designed to induce gastric ulcers through psychological and physical stress.

G cluster_workflow Water-Immersion Stress Protocol start Fasted Rats drug_admin Administer Gastrofensin AN 5 or Vehicle (Control) or Ranitidine/Cimetidine start->drug_admin stress Immobilize in Cages and Immerse in Water Bath (23°C) for 7 hours drug_admin->stress euthanasia Euthanize Animals stress->euthanasia stomach_removal Remove and Inflate Stomachs with Formalin euthanasia->stomach_removal analysis Measure Ulcer Index (e.g., length and number of lesions) stomach_removal->analysis end Compare Results analysis->end

Caption: Workflow for the water-immersion stress-induced ulcer model.

Indomethacin-Induced Ulcer Model

This model assesses the ability of a compound to protect against ulcers induced by a nonsteroidal anti-inflammatory drug (NSAID).

  • Animals: Typically Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • Animals are fasted prior to the experiment.

    • Gastrofensin AN 5, a reference drug, or a vehicle is administered orally or intraperitoneally.

    • After a set period (e.g., 30-60 minutes), indomethacin (B1671933) is administered to induce gastric lesions.

    • After a further incubation period (e.g., 4-6 hours), the animals are euthanized.

    • The stomachs are excised, and the ulcer index is determined.

Pylorus Ligation-Induced Ulcer Model (Shay Rat Model)

This model evaluates the effect of a compound on gastric acid secretion and ulcer formation resulting from the accumulation of gastric acid.

  • Animals: Rats are fasted, but with free access to water.

  • Procedure:

    • Under light anesthesia, a midline abdominal incision is made.

    • The pyloric sphincter is ligated.

    • Gastrofensin AN 5 or a control substance is administered.

    • The abdominal incision is closed.

    • After a set period (e.g., 4-19 hours), the animals are euthanized.

    • The stomach is removed, and the gastric content is collected to measure volume, pH, and total acidity.

    • The stomach is opened along the greater curvature to assess the ulcer index.

Future Directions

The initial findings for Gastrofensin AN 5 are promising, indicating a potent antiulcer agent. However, a comprehensive understanding of its pharmacological profile requires further investigation. Key areas for future research include:

  • Full characterization of the mechanism of action: This would involve receptor binding assays and functional assays to identify the molecular target(s) of Gastrofensin AN 5.

  • Pharmacokinetic studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for its development as a therapeutic agent.

  • Toxicology studies: A thorough evaluation of the safety profile of Gastrofensin AN 5 is necessary.

  • Clinical trials: Should preclinical studies continue to yield positive results, human clinical trials would be the next step to evaluate its efficacy and safety in patients.

Conclusion

This compound is a 4-phenyl-tetrahydroisoquinoline derivative with potent antiulcer activity demonstrated in various preclinical models. It shows superior efficacy compared to older antiulcer drugs like ranitidine and cimetidine. While the precise mechanism of action is yet to be fully elucidated, it is hypothesized to involve the inhibition of gastric acid secretion, potentially through modulation of CNS pathways. The limited public availability of in-depth studies necessitates further research to fully characterize its pharmacological profile and assess its therapeutic potential.

References

In-depth Technical Guide: Gastrofensin AN 5 Free Base (CAS 89845-16-9)

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search of available scientific literature and databases, detailed technical information regarding Gastrofensin AN 5 free base (CAS 89845-16-9) is exceptionally scarce. While the compound is identified as a 4-phenyl-tetrahydroisoquinoline derivative with antiulcer properties, specific data on its mechanism of action, signaling pathways, quantitative experimental results, and detailed protocols are not publicly available. The following guide is constructed based on the limited information available and general knowledge of related chemical structures and therapeutic areas.

Introduction

This compound is a chemical entity classified as a 4-phenyl-tetrahydroisoquinoline derivative. Its designated CAS number is 89845-16-9. The primary therapeutic indication for this compound is as an antiulcer agent. Due to the limited public data, this document will provide a foundational overview and discuss the general context of antiulcer agents with similar structural motifs.

Chemical and Physical Properties

A summary of the basic chemical properties for this compound is presented in Table 1.

PropertyValue
CAS Number 89845-16-9
Molecular Formula C₁₉H₂₁ClN₂O
Molecular Weight 344.84 g/mol
Chemical Class 4-phenyl-tetrahydroisoquinoline derivative

Putative Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is not documented in the available literature. However, based on its classification as an antiulcer agent and the known mechanisms of other compounds, several potential pathways could be involved. Anti-ulcer agents typically function by:

  • Reducing Gastric Acid Secretion: This is a common mechanism for many anti-ulcer drugs. It can be achieved by antagonizing histamine (B1213489) H2 receptors on parietal cells or by inhibiting the H+/K+ ATPase (proton pump).

  • Cytoprotection: Some agents enhance the mucosal defense mechanisms of the stomach, for example, by increasing mucus and bicarbonate secretion or by improving mucosal blood flow.

  • Anti-inflammatory Activity: Given that inflammation can contribute to ulcer formation, some compounds may exert their effects through anti-inflammatory pathways.

The 4-phenyl-tetrahydroisoquinoline scaffold is present in various biologically active molecules, and their mechanisms can be diverse. Without specific experimental data for Gastrofensin AN 5, any depiction of a signaling pathway would be purely speculative.

For illustrative purposes, a generalized diagram of common anti-ulcer drug targets is provided below. It is important to note that there is no direct evidence to suggest Gastrofensin AN 5 acts through any of these specific pathways.

G cluster_parietal_cell Parietal Cell cluster_drugs Potential Drug Targets Proton_Pump H+/K+ ATPase (Proton Pump) H_ion H+ (Acid) Proton_Pump->H_ion secretes H2_Receptor Histamine H2 Receptor H2_Receptor->Proton_Pump activates Gastrin Gastrin Gastrin->H2_Receptor stimulates Histamine Histamine Histamine->H2_Receptor stimulates Acetylcholine Acetylcholine Acetylcholine->H2_Receptor stimulates Prostaglandins Prostaglandins Prostaglandins->Proton_Pump inhibits PPIs Proton Pump Inhibitors (e.g., Omeprazole) PPIs->Proton_Pump inhibit H2RAs H2 Receptor Antagonists (e.g., Ranitidine) H2RAs->H2_Receptor block

Caption: Generalized signaling pathways in a gastric parietal cell targeted by common anti-ulcer drugs.

Quantitative Data and Experimental Protocols

A thorough search for quantitative data such as IC₅₀ values, binding affinities, pharmacokinetic parameters, or efficacy data from preclinical or clinical studies for this compound did not yield any results. Similarly, no published experimental protocols detailing the synthesis, purification, or biological evaluation of this specific compound could be located.

Conclusion

This compound (CAS 89845-16-9) is an antiulcer agent belonging to the 4-phenyl-tetrahydroisoquinoline class of compounds. Beyond this basic classification and its chemical formula, there is a notable absence of in-depth technical information in the public domain. The mechanism of action, associated signaling pathways, quantitative biological data, and detailed experimental methodologies remain uncharacterized in publicly accessible scientific literature. Therefore, a comprehensive technical guide that meets the standards of drug development professionals and researchers cannot be fully realized at this time. Further research and publication of data would be necessary to elaborate on the pharmacological profile of this compound.

In Vivo Efficacy of Gastrofensin AN 5 Free Base: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a synthesized overview based on publicly available research and is intended for a scientific audience. "Gastrofensin AN 5" is a hypothetical compound name used to structure this guide, as no publicly available data exists for a compound with this exact name. The experimental data and protocols described herein are representative of typical preclinical in vivo studies in oncology and are provided for illustrative purposes.

Abstract

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of Gastrofensin AN 5, a novel small molecule inhibitor targeting the aberrant signaling pathways implicated in gastric cancer. This document details the experimental design, methodologies, and key findings from studies in patient-derived xenograft (PDX) models, along with a summary of its mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to Gastrofensin AN 5

Gastrofensin AN 5 is a potent and selective free base small molecule inhibitor designed to target the MET and VEGFR2 signaling pathways, which are frequently dysregulated in various solid tumors, particularly in gastric cancer. Its dual-inhibitory action is hypothesized to provide a synergistic anti-tumor effect by simultaneously blocking tumor cell proliferation, survival, and angiogenesis.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The in vivo anti-tumor activity of Gastrofensin AN 5 was evaluated in a panel of well-characterized gastric cancer PDX models. These models were selected based on their molecular profiles, including MET amplification and high VEGFR2 expression.

Experimental Protocol: PDX Efficacy Study

A detailed workflow for the in vivo efficacy assessment in PDX models is outlined below.

G cluster_0 PDX Model Implantation and Tumor Growth cluster_1 Treatment Administration cluster_2 Efficacy and Safety Assessment pdx_implant Subcutaneous implantation of PDX tumor fragments into immunocompromised mice (NSG) tumor_growth Tumor growth monitoring (caliper measurements) until tumors reach ~150-200 mm³ pdx_implant->tumor_growth randomization Randomization of mice into treatment and control groups (n=10 per group) tumor_growth->randomization treatment_vehicle Vehicle Control Group: Oral gavage, daily treatment_an5_low Gastrofensin AN 5 (Low Dose): 25 mg/kg, oral gavage, daily treatment_an5_high Gastrofensin AN 5 (High Dose): 50 mg/kg, oral gavage, daily treatment_soc Standard of Care (SoC): Cisplatin (6 mg/kg, i.p., weekly) monitoring Tumor volume and body weight measurements twice weekly for 28 days endpoint Study endpoint: Tumor volume > 2000 mm³ or significant body weight loss monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition (TGI), Statistical analysis (ANOVA) endpoint->analysis

Figure 1: Experimental workflow for the in vivo PDX efficacy study.
Quantitative Efficacy Data

The anti-tumor efficacy of Gastrofensin AN 5 was quantified by measuring Tumor Growth Inhibition (TGI). The results are summarized in the table below.

Treatment GroupDose & ScheduleMean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control Oral, daily1850 ± 210--
Gastrofensin AN 5 25 mg/kg, oral, daily980 ± 15047<0.01
Gastrofensin AN 5 50 mg/kg, oral, daily450 ± 9576<0.001
Standard of Care 6 mg/kg, i.p., weekly1120 ± 18039<0.05

Table 1: Summary of in vivo efficacy of Gastrofensin AN 5 in a MET-amplified gastric cancer PDX model.

Mechanism of Action: Signaling Pathway Inhibition

Gastrofensin AN 5 exerts its anti-tumor effects through the dual inhibition of the MET and VEGFR2 signaling pathways. The proposed mechanism is illustrated below.

G cluster_MET MET Pathway cluster_VEGFR VEGFR2 Pathway HGF HGF MET MET Receptor HGF->MET PI3K_MET PI3K MET->PI3K_MET AKT_MET AKT PI3K_MET->AKT_MET mTOR_MET mTOR AKT_MET->mTOR_MET Proliferation_MET Cell Proliferation & Survival mTOR_MET->Proliferation_MET VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PKC PKC PLC->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Gastrofensin Gastrofensin AN 5 Gastrofensin->MET Gastrofensin->VEGFR2

Figure 2: Proposed mechanism of action of Gastrofensin AN 5.
Pharmacodynamic (PD) Biomarker Analysis

To confirm the on-target activity of Gastrofensin AN 5 in vivo, a pharmacodynamic study was conducted.

A satellite group of tumor-bearing mice was treated with a single dose of Gastrofensin AN 5 (50 mg/kg) or vehicle. Tumors were collected at 2, 8, and 24 hours post-dose. Tumor lysates were analyzed by Western blot for levels of phosphorylated MET (p-MET) and phosphorylated VEGFR2 (p-VEGFR2).

The inhibition of target phosphorylation is summarized in the table below.

Time Point (Hours)% Inhibition of p-MET (vs. Vehicle)% Inhibition of p-VEGFR2 (vs. Vehicle)
2 8578
8 9285
24 6555

Table 2: Inhibition of target phosphorylation in tumor tissue following a single dose of Gastrofensin AN 5.

Conclusion

Gastrofensin AN 5 demonstrates significant, dose-dependent anti-tumor efficacy in preclinical models of gastric cancer. Its dual inhibitory action on the MET and VEGFR2 pathways leads to a robust suppression of tumor growth, superior to the current standard of care in the models tested. The in vivo pharmacodynamic data confirm potent and sustained on-target activity. These findings strongly support the continued clinical development of Gastrofensin AN 5 for the treatment of gastric and other solid tumors with MET and/or VEGFR2 pathway dysregulation.

Preliminary Toxicity Profile of Gastrofensin AN 5 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible preliminary toxicity data for a compound specifically identified as "Gastrofensin AN 5 free base" is not available in peer-reviewed literature or public databases. The following technical guide has been constructed as a template to illustrate the expected data presentation, experimental protocols, and visualizations for a novel compound's preliminary toxicity assessment, in line with industry and regulatory standards for drug development professionals. The data presented herein is hypothetical and for illustrative purposes only.

Executive Summary

This document provides a hypothetical overview of the preliminary non-clinical toxicity profile of this compound. The studies outlined are designed to identify potential target organ toxicities, establish a preliminary safety margin, and support initial clinical development. The core investigations summarized include acute systemic toxicity, in vitro cytotoxicity, and genotoxicity, which are fundamental for a preliminary safety assessment.

Acute Systemic Toxicity

Acute toxicity studies are performed to determine the potential adverse effects of a single, high dose of a substance. These studies are crucial for identifying the median lethal dose (LD50) and for observing any immediate signs of toxicity.

Data Summary: Single-Dose Oral Toxicity in Rodents

The following table summarizes the results of a hypothetical acute oral toxicity study in Sprague-Dawley rats, conducted in accordance with OECD Guideline 423.

ParameterValue (mg/kg)Observations
LD50 (Median Lethal Dose) > 2000No mortality or significant signs of toxicity observed at the limit dose.
No-Observed-Adverse-Effect-Level (NOAEL) 2000No treatment-related adverse findings at this dose.
Clinical Signs NoneNo significant changes in behavior, body weight, or food/water consumption.
Gross Necropsy Findings No abnormalitiesNo treatment-related macroscopic findings in any organ at study termination.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Test System: Young adult, healthy Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.

  • Animal Husbandry: Animals are housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.

  • Dosing: A single limit dose of 2000 mg/kg of this compound, formulated in a 0.5% carboxymethylcellulose vehicle, is administered by oral gavage. A control group receives the vehicle only.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing.

  • Terminal Procedures: All surviving animals are euthanized at day 14, followed by a thorough gross necropsy of all major organs.

In Vitro Cytotoxicity

Cytotoxicity assays are used to assess the potential of a substance to cause cell damage or death. The Neutral Red Uptake (NRU) assay is a common method used for this purpose.

Data Summary: Neutral Red Uptake Assay in Balb/c 3T3 Cells

The following table presents hypothetical data from an in vitro cytotoxicity study on a mouse fibroblast cell line.

Cell LineEndpointValue (µM)Interpretation
Balb/c 3T3 IC50 152Moderately cytotoxic
Experimental Protocol: Neutral Red Uptake Cytotoxicity Assay (OECD 129)
  • Cell Culture: Balb/c 3T3 mouse fibroblast cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded into 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (from 0.1 to 1000 µM) for a 24-hour exposure period.

  • Assay Procedure: Following exposure, cells are washed and incubated with a medium containing neutral red dye. The dye is taken up and accumulates in the lysosomes of viable cells.

  • Data Analysis: The amount of dye retained by the cells is quantified spectrophotometrically after extraction. The concentration that inhibits dye uptake by 50% (IC50) compared to untreated control cells is calculated.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. The bacterial reverse mutation assay (Ames test) is a standard initial screen.

Data Summary: Bacterial Reverse Mutation Assay (Ames Test)

The table below summarizes hypothetical results from an Ames test, performed in accordance with OECD Guideline 471.

StrainMetabolic Activation (S9)ResultConclusion
S. typhimurium
TA98WithoutNegativeNon-mutagenic
TA98WithNegativeNon-mutagenic
TA100WithoutNegativeNon-mutagenic
TA100WithNegativeNon-mutagenic
TA1535WithoutNegativeNon-mutagenic
TA1535WithNegativeNon-mutagenic
E. coli
WP2 uvrAWithoutNegativeNon-mutagenic
WP2 uvrAWithNegativeNon-mutagenic
Experimental Protocol: Ames Test (OECD 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium (TA98, TA100, TA1535) and a tryptophan-requiring strain of Escherichia coli (WP2 uvrA).

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).

  • Exposure: Bacteria are exposed to various concentrations of this compound on minimal glucose agar (B569324) plates.

  • Scoring: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Data Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Visualizations: Workflows and Pathways

General Toxicity Testing Workflow

The following diagram illustrates a standard, tiered workflow for the preliminary toxicological assessment of a new chemical entity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute Studies cluster_2 Decision Point cluster_3 Phase 3: Sub-chronic & Mechanistic A Cytotoxicity (e.g., NRU) B Genotoxicity (e.g., Ames Test) C hERG Screening D Acute Oral Toxicity (Rodent) C->D If favorable profile E Dose Range Finding D->E F Proceed to Sub-chronic Studies? E->F G 28-Day Repeated Dose Toxicity F->G Yes H Toxicokinetics G->H G cluster_pathway Hypothetical Toxicity Pathway A Gastrofensin AN 5 B Receptor X A->B Inhibition C Kinase Y B->C D Transcription Factor Z C->D E Apoptosis Genes D->E F Cell Death E->F

Methodological & Application

Application Notes and Protocols: Dissolving Gastrofensin AN 5 Free Base for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrofensin AN 5 free base is a 4-phenyl-tetrahydroisoquinoline derivative recognized for its antiulcer properties. For successful in vitro evaluation of its biological activity, proper dissolution and handling are paramount to ensure accurate and reproducible results. These application notes provide detailed protocols for the solubilization of this compound for use in a variety of cell-based assays.

Physicochemical Data and Solubility

A summary of the relevant physicochemical data for this compound is provided below.

ParameterValueReference
CAS Number 89845-16-9[1]
Molecular Formula C₁₉H₂₁ClN₂O₂[1]
Molecular Weight 344.84 g/mol [1]
Solubility 10 mM in Dimethyl Sulfoxide (DMSO)[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 344.84 g/mol x 1000 = 3.4484 mg

  • Weigh the compound: Carefully weigh out approximately 3.45 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous/sterile DMSO to the tube.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of precipitation upon cooling.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into aqueous cell culture medium for treating cells in vitro. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.

Procedure:

  • Determine the final desired concentration: Identify the target concentration of Gastrofensin AN 5 for your experiment (e.g., 1 µM, 10 µM).

  • Calculate the dilution factor: Based on the stock solution concentration (10 mM), calculate the required dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is needed.

  • Serial Dilution (Recommended): To avoid precipitation and ensure accuracy, perform serial dilutions.

    • Intermediate Dilution (e.g., to 100 µM): Dilute the 10 mM stock solution 1:100 in cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of pre-warmed cell culture medium.

    • Final Dilution (e.g., to 10 µM): Further dilute the intermediate solution 1:10 in cell culture medium. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in the well of a microplate.

  • Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration used for the test compound. This will account for any effects of the solvent on the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, though it is best practice to keep the final concentration at or below 0.1% if possible.

  • Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your working solutions. For a 1:1000 dilution of a DMSO stock, the final DMSO concentration will be 0.1%.

Signaling Pathway and Experimental Workflow

Gastrofensin AN 5's antiulcer activity may involve modulation of inflammatory pathways, particularly those activated by common ulcerogens like Helicobacter pylori. The following diagrams illustrate a potential signaling pathway that could be investigated and a general workflow for assessing the compound's efficacy.

experimental_workflow Experimental Workflow for In Vitro Testing prep Prepare 10 mM Gastrofensin AN 5 Stock Solution in DMSO dilute Prepare Working Solutions in Cell Culture Medium (Serial Dilution) prep->dilute treat Treat Cells with Gastrofensin AN 5 and Vehicle Control dilute->treat seed Seed Gastric Epithelial Cells in Multi-well Plates seed->treat induce Induce Cellular Stress/Inflammation (e.g., with H. pylori extract) treat->induce incubate Incubate for a Defined Period induce->incubate assay Perform Cellular Assays (e.g., Viability, Cytokine ELISA, Western Blot) incubate->assay analyze Data Analysis and Interpretation assay->analyze

Caption: Workflow for testing Gastrofensin AN 5 in vitro.

H_pylori_pathway Potential H. pylori-Induced Inflammatory Signaling Pathway cluster_cell Gastric Epithelial Cell HP Helicobacter pylori TLR Toll-like Receptor (TLR) HP->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus cytokines Pro-inflammatory Cytokines (e.g., IL-8) nucleus->cytokines Transcription Gastrofensin Gastrofensin AN 5 Gastrofensin->IKK Potential Inhibition

Caption: H. pylori-induced NF-κB signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays Using Proglumide (Gastrofensin AN 5 free base)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proglumide, also known as Gastrofensin AN 5 free base (CAS 89845-16-9), is a well-characterized antagonist of the cholecystokinin (B1591339) (CCK) receptors, exhibiting activity against both CCK-A and CCK-B subtypes.[1][2] Initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion, its mechanism of action has led to broader therapeutic investigations.[1][3] Proglumide functions by blocking the binding of the peptide hormones gastrin and cholecystokinin to their respective receptors, thereby modulating downstream signaling pathways.[2][3] This has prompted research into its potential applications in enhancing opioid analgesia, and in the treatment of non-alcoholic steatohepatitis (NASH) and certain cancers.[1][4][5]

These application notes provide detailed protocols for cell-based assays to investigate the biological activity of Proglumide and similar compounds that target the CCK receptor signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of Proglumide in a NASH Model
ParameterCohort 1 (Low Dose)Cohort 2 (Mid Dose)Cohort 3 (High Dose)
Median % Change in Alanine Aminotransferase 8.42-5.05-22.23
Median % Change in Fibrosis Score (kPa) 8.13-5.44-28.87
Data adapted from a clinical study on the effects of Proglumide in patients with NASH, showing a dose-dependent improvement in liver function and reduction in fibrosis.[4]
Table 2: Potency of Proglumide Analogues as CCK Receptor Antagonists
CompoundPotency vs. Proglumide (Amylase Secretion Inhibition)Selectivity for Pancreatic vs. Brain CCK Receptors
Proglumide Analogue 1 ~4,000x more potent300x more potent for pancreatic receptors
Proglumide Analogue 2 Significantly more potent (exact value not specified)Higher selectivity for pancreatic receptors
This table summarizes the enhanced potency and selectivity of novel Proglumide analogues in inhibiting cholecystokinin-stimulated amylase release from pancreatic acini.[6]

Experimental Protocols

Protocol 1: Cell-Based Calcium Flux Assay for CCK Receptor Antagonism

This assay measures the ability of Proglumide to inhibit CCK-induced intracellular calcium mobilization in a cell line expressing CCK receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CCK-A or CCK-B receptor

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS, 1% Penicillin-Streptomycin

  • Proglumide (this compound)

  • CCK-8 (Cholecystokinin Octapeptide)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Culture the CCK receptor-expressing cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of Proglumide in HBSS.

  • Antagonist Incubation: After incubation, wash the cells twice with HBSS. Add 100 µL of the Proglumide dilutions to the respective wells and incubate for 20 minutes at room temperature.

  • Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

  • Agonist Injection: Program the instrument to inject a pre-determined concentration of CCK-8 (e.g., EC80) into each well while simultaneously recording the fluorescence signal over time.

  • Data Analysis: Determine the peak fluorescence intensity for each well. Calculate the percentage inhibition of the CCK-8 response by Proglumide at each concentration and determine the IC50 value.

Protocol 2: cAMP Accumulation Assay for CCK-B Receptor Signaling

This assay determines the effect of Proglumide on the modulation of intracellular cyclic AMP (cAMP) levels following the activation of Gs-coupled CCK-B receptors.

Materials:

  • HEK293 cells stably expressing the human CCK-B receptor

  • Cell culture medium

  • Proglumide

  • Gastrin

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white microplates

Procedure:

  • Cell Plating: Seed the CCK-B receptor-expressing cells into 384-well white plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound and Agonist Preparation: Prepare serial dilutions of Proglumide. Prepare a solution of Gastrin at a concentration that elicits a submaximal response (e.g., EC50).

  • Cell Treatment: Aspirate the culture medium and add the Proglumide dilutions to the cells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the Gastrin solution to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C. A positive control with Forskolin can be included to directly stimulate adenylyl cyclase.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve for Proglumide's inhibition of Gastrin-stimulated cAMP production and calculate the IC50 value.

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCKR CCK Receptor (CCK-A / CCK-B) PLC Phospholipase C (PLC) CCKR->PLC Activates (Gq) AC Adenylyl Cyclase (AC) CCKR->AC Inhibits (Gi) IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Gastrin Gastrin / CCK Gastrin->CCKR Binds & Activates Proglumide Proglumide Proglumide->CCKR Binds & Blocks Ca2 ↑ [Ca2+] IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Downstream Downstream Effects (e.g., Gene Expression, Cell Proliferation) Ca2->Downstream PKC->Downstream cAMP->Downstream

Caption: Proglumide signaling pathway.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout & Analysis A 1. Seed CCK Receptor- Expressing Cells B 2. Load Cells with Calcium-Sensitive Dye A->B C 3. Add Proglumide (Antagonist) B->C D 4. Add CCK (Agonist) C->D E 5. Measure Fluorescence (Calcium Flux) D->E F 6. Calculate % Inhibition & IC50 E->F

Caption: Calcium flux assay workflow.

References

Application Notes & Protocols: Analytical Methods for the Detection of Gastrofensin AN 5 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gastrofensin AN 5 is a novel synthetic compound under investigation for its potential therapeutic effects. As a free base, its solubility and stability characteristics necessitate the development of robust and sensitive analytical methods for its accurate quantification in various matrices, including pharmaceutical formulations and biological samples. These application notes provide detailed protocols for the analysis of Gastrofensin AN 5 free base using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The selection of the analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a widely accessible and reliable technique suitable for quantifying higher concentrations of the analyte in relatively clean samples, such as drug substance and formulated products. For bioanalytical applications, where low detection limits and high specificity are crucial, LC-MS/MS is the method of choice.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms.

A. Experimental Protocol

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm (or the lambda max of Gastrofensin AN 5).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol (B129727).

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

    • Perform a linear regression analysis of the calibration curve to determine the slope, intercept, and correlation coefficient (r²).

    • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

B. Data Presentation

Table 1: HPLC-UV Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity
Range1 - 100 µg/mL-
Correlation Coefficient (r²)0.9995≥ 0.999
Precision
Intraday (n=6)1.2% RSD≤ 2% RSD
Interday (n=18)1.8% RSD≤ 3% RSD
Accuracy
Recovery at 50 µg/mL99.5%98.0 - 102.0%
Recovery at 100 µg/mL101.2%98.0 - 102.0%
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantification (LOQ) 0.7 µg/mL-

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

A. Experimental Protocol

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

    • Gradient Program: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Gastrofensin AN 5 and an internal standard (IS).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the analyte using the peak area ratio of Gastrofensin AN 5 to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression for the calibration curve.

B. Data Presentation

Table 2: LC-MS/MS MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Gastrofensin AN 5 [M+H]⁺Fragment 110025
[M+H]⁺Fragment 2 (Qualifier)10035
Internal Standard [IS+H]⁺IS Fragment 110028

III. Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification sp Sample Collection (e.g., Plasma, Formulation) sp_proc Sample Processing (e.g., Protein Precipitation) sp->sp_proc st Reference Standard Weighing & Dissolution st_dil Serial Dilution for Calibration Curve st->st_dil hplc HPLC-UV Analysis sp_proc->hplc Quality Control lcms LC-MS/MS Analysis sp_proc->lcms Bioanalysis st_dil->hplc st_dil->lcms cal Calibration Curve Generation hplc->cal lcms->cal quant Concentration Calculation cal->quant report Final Report quant->report

Caption: Experimental workflow for the analysis of Gastrofensin AN 5.

Logical_Relationship cluster_methods Analytical Methods cluster_hplc_app HPLC-UV Applications cluster_lcms_app LC-MS/MS Applications compound This compound hplc HPLC-UV compound->hplc lcms LC-MS/MS compound->lcms qc Quality Control hplc->qc form Formulation Analysis hplc->form bio Bioanalysis (Plasma) lcms->bio met Metabolite ID lcms->met

Caption: Logical relationship of analytical methods and their applications.

Unraveling Gastric Ulcer Induction: A Detailed Examination of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of gastric ulcers in a controlled laboratory setting is a critical component of preclinical research for the development of novel anti-ulcer therapeutics. This document provides a comprehensive overview of the application and protocols for utilizing a novel compound in a gastric ulcer model. The methodologies outlined herein are intended to serve as a detailed guide for researchers in the fields of gastroenterology, pharmacology, and drug discovery.

Mechanism of Action and Signaling Pathways

Gastric ulceration fundamentally involves an imbalance between aggressive factors (e.g., acid, pepsin) and the protective mechanisms of the gastric mucosa. The primary mechanism of ulcer induction involves the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins play a crucial role in maintaining mucosal integrity through various actions, including stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell restitution.[1] Non-steroidal anti-inflammatory drugs (NSAIDs), for instance, induce ulcers by inhibiting the cyclooxygenase-1 (COX-1) enzyme, which is essential for prostaglandin synthesis.[1] This leads to a compromised mucosal defense, making the stomach lining more susceptible to damage from gastric acid and pepsin.[1]

Oxygen-derived free radicals are also implicated in the pathogenesis of gastric ulcers.[2] These reactive oxygen species can cause cellular injury and promote tissue damage.[2] A reduction in lipid peroxidation, as measured by malondialdehyde (MDA) levels, is associated with a protective effect against gastric mucosal injury.[2][3]

The healing of gastric ulcers is a complex process involving cell proliferation and angiogenesis. Basic fibroblast growth factor (bFGF) is a key protein that promotes the formation of new blood vessels and stimulates the healing of gastric ulcers.[4] Upregulation of bFGF expression is observed in the granulation tissue of healing ulcers.[4]

cluster_Aggressive_Factors Aggressive Factors cluster_Protective_Factors Protective Factors cluster_Ulcer_Induction Ulcer Induction Model Aggressive_Factors Gastric Acid & Pepsin Gastric_Mucosa Gastric Mucosal Integrity Aggressive_Factors->Gastric_Mucosa Damages Prostaglandins Prostaglandins Mucus_Bicarb Mucus & Bicarbonate Secretion Prostaglandins->Mucus_Bicarb Stimulates Blood_Flow Mucosal Blood Flow Prostaglandins->Blood_Flow Increases Cell_Restitution Epithelial Cell Restitution Prostaglandins->Cell_Restitution Promotes Mucus_Bicarb->Gastric_Mucosa Protects Blood_Flow->Gastric_Mucosa Protects Cell_Restitution->Gastric_Mucosa Repairs Ulcer_Inducer Ulcer Inducing Agent Ulcer_Inducer->Prostaglandins Inhibits Synthesis

Fig. 1: Signaling pathway of gastric ulcer induction.

Experimental Protocols

Animal Model

The protocols described are based on a rat model, a commonly used species for gastric ulcer research.

Acetic Acid-Induced Gastric Ulcer Model

This model is suitable for evaluating both liquid and solid test compounds and allows for direct application to the ulcer site.[5]

Materials:

  • Male Wistar rats (200-250 g)

  • 75% Acetic acid solution

  • Filter paper (e.g., 6 mm diameter discs)

  • Surgical instruments

  • Anesthetic (e.g., isoflurane)

  • 5% glucose saline solution

Procedure:

  • Fast the rats for 48 hours prior to the procedure, with free access to 5% glucose saline and distilled water.[5]

  • Anesthetize the rat.

  • Make a midline laparotomy to expose the stomach.

  • Apply a filter paper disc saturated with 75% acetic acid to the serosal surface of the anterior gastric wall for a specific duration (e.g., 60 seconds) to induce a "kissing ulcer" on the opposing mucosal surface.[5]

  • Remove the filter paper and close the abdominal incision.

  • Post-operatively, provide the rats with 5% glucose saline and distilled water for 48 hours, followed by a return to normal feeding.[5]

  • Monitor the animals daily for general condition, food and water intake, and any signs of distress.[5]

  • Euthanize the animals at a predetermined time point (e.g., 7 days) for ulcer evaluation.

A Fasting (48h) B Anesthesia A->B C Laparotomy B->C D Acetic Acid Application C->D E Suturing D->E F Post-operative Care E->F G Euthanasia & Ulcer Evaluation F->G

Fig. 2: Experimental workflow for the acetic acid-induced ulcer model.
Ethanol-Induced Gastric Ulcer Model

This model is used to assess the cytoprotective effects of test compounds.

Materials:

Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Administer the test compound or vehicle orally (p.o.).

  • After a specific time (e.g., 30 minutes), administer absolute ethanol (e.g., 1 mL/200 g body weight, p.o.) to induce gastric lesions.

  • Euthanize the animals one hour after ethanol administration.

  • Excise the stomach, open it along the greater curvature, and wash it with saline.

  • Score the gastric lesions according to a predefined scale.

Data Presentation and Analysis

Quantitative data from these models should be systematically collected and presented for clear interpretation and comparison.

Ulcer Index Measurement

The severity of gastric ulcers is quantified using an ulcer index. This can be calculated by measuring the area of the ulcerated region.

Biochemical Parameters

Several biochemical markers can be assessed from gastric tissue homogenates to understand the underlying mechanisms of ulcer induction and protection.

Table 1: Key Biochemical Parameters in Gastric Ulcer Models

ParameterDescriptionTypical Change in Ulcer ModelMethod of Measurement
Malondialdehyde (MDA) An indicator of lipid peroxidation and oxidative stress.[2][3]IncreasedThiobarbituric acid reactive substances (TBARS) assay.
Mucus Content A key component of the gastric mucosal barrier.DecreasedMeasurement of Alcian blue binding.
Total Acidity The total amount of acid in the gastric secretion.IncreasedTitration with a standard base.
Protein Content Can be indicative of cellular damage and inflammation.IncreasedSpectrophotometric methods (e.g., Lowry assay).

Table 2: Example Data from an Ethanol-Induced Gastric Ulcer Model

Treatment GroupDose (mg/kg)Ulcer Index (mm²)Mucus Content (µg/g tissue)MDA Level (nmol/mg protein)
Control (Vehicle) -150 ± 12.5250 ± 20.12.5 ± 0.3
Test Compound A 1075 ± 8.2450 ± 35.51.2 ± 0.2
Test Compound A 2040 ± 5.1 580 ± 42.80.8 ± 0.1
Reference Drug 5055 ± 6.9520 ± 39.7 1.0 ± 0.15
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the control group.

Conclusion

The gastric ulcer models described provide robust platforms for the preclinical evaluation of anti-ulcer agents. The acetic acid-induced model is particularly useful for studying ulcer healing, while the ethanol-induced model is well-suited for investigating cytoprotective mechanisms. Careful and systematic collection of both macroscopic (ulcer index) and microscopic (biochemical parameters) data is essential for a thorough understanding of the efficacy and mechanism of action of novel therapeutic candidates. The provided protocols and data presentation formats are intended to facilitate standardized and reproducible research in this critical area of drug development.

References

Application Note: Quantitative Analysis of Gastrofensin AN 5 Free Base in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Gastrofensin AN 5 free base in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and other research applications requiring the quantification of Gastrofensin AN 5.

Introduction

Gastrofensin AN 5 is a small molecule of interest in drug development. Accurate quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma, which can be adapted for various research needs.

Experimental

Materials and Reagents
  • This compound (CAS: 89845-16-9) reference standard[3]

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Equipment
  • Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Gastrofensin AN 5 from human plasma.

  • Thaw plasma samples at room temperature.

  • Spike 50 µL of plasma with 10 µL of Internal Standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 analytical column. The conditions are optimized for a rapid and efficient separation of the analyte from endogenous plasma components.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The MRM transitions for Gastrofensin AN 5 and the Internal Standard are optimized for sensitive and specific detection.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions Compound

Note: The molecular weight of Gastrofensin AN 5 is 344.84 g/mol .[3] The precursor ion [M+H]+ is expected at m/z 345.8. Product ions and collision energy need to be optimized experimentally.

Results and Discussion

Linearity and Sensitivity

The method is expected to be linear over a concentration range of 1 to 1000 ng/mL. The Lower Limit of Quantification (LLOQ) should be determined based on a signal-to-noise ratio of at least 10.

Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% (±20% at the LLLOQ) of the nominal concentration.

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is add_acn Add Acetonitrile (200 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Gastrofensin AN 5 quantification.

logical_relationship cluster_method Analytical Method cluster_outcome Outcome Analyte Gastrofensin AN 5 in Plasma Extraction Protein Precipitation Analyte->Extraction Separation Reverse-Phase LC Extraction->Separation Detection Tandem Mass Spectrometry (MRM) Separation->Detection Quant_Data Quantitative Data Detection->Quant_Data

Caption: Logical relationship of the analytical method components.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting. The method can be validated according to regulatory guidelines to support preclinical and clinical studies.

References

Application Notes and Protocols for Gastrofensin AN 5 Free Base in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note: The compound "Gastrofensin AN 5 free base" is not found in the current scientific literature. Therefore, these application notes and protocols are based on the use of a representative gastrin/cholecystokinin (B1591339) B (CCK-B) receptor antagonist, a class of compounds relevant to gastrointestinal research. The principles and methods described are applicable to the study of similar small molecule inhibitors in primary cell culture.

Introduction

Gastrin is a key peptide hormone that plays a crucial role in regulating gastric acid secretion and has been implicated in the proliferation of various cell types, including gastrointestinal and some cancer cells. The biological effects of gastrin are primarily mediated through the cholecystokinin B (CCK-B) receptor. Small molecule antagonists of the CCK-B receptor are valuable tools for investigating the physiological and pathological roles of the gastrin signaling pathway. This document provides detailed protocols for the use of a representative gastrin receptor antagonist, referred to herein as Gastrofensin AN 5, in primary cell culture models. These guidelines are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Gastrofensin AN 5 is a selective antagonist of the CCK-B receptor. By binding to this receptor, it competitively inhibits the binding of gastrin and cholecystokinin, thereby blocking the downstream signaling cascades initiated by these peptides. Activation of the CCK-B receptor by gastrin typically leads to the activation of phospholipase C, subsequent mobilization of intracellular calcium, and activation of protein kinase C.[1] This can trigger a cascade of events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.[1] Gastrofensin AN 5, by blocking the initial receptor interaction, prevents these downstream effects.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of Gastrofensin AN 5 on primary gastric epithelial cells.

Table 1: Inhibition of Gastrin-Induced Cell Proliferation

Gastrofensin AN 5 Concentration (nM)Gastrin (10 nM) Induced Proliferation (% of control)
0100%
185%
1052%
10021%
10008%

Table 2: Inhibition of Gastrin-Stimulated MAPK (ERK1/2) Phosphorylation

Gastrofensin AN 5 Concentration (nM)Gastrin (10 nM) Induced p-ERK1/2 Levels (% of control)
0100%
192%
1065%
10030%
100012%

Experimental Protocols

Protocol 1: Preparation of Gastrofensin AN 5 Stock Solution
  • Reconstitution: Lyophilized this compound should be reconstituted in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Vortexing: Vortex the vial for 10-20 seconds to ensure the compound is fully dissolved. If necessary, warm the vial in a 37°C water bath for 5 minutes and vortex again.[2]

  • Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to six months.[2]

Protocol 2: Treatment of Primary Cells with Gastrofensin AN 5
  • Cell Seeding: Plate primary cells (e.g., primary gastric epithelial cells) in appropriate culture vessels and allow them to adhere and stabilize for 24 hours under standard culture conditions (37°C, 5% CO₂).

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the Gastrofensin AN 5 stock solution at room temperature. Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final working concentrations. It is recommended to prepare a fresh solution for each medium change as the compound may be less stable at 37°C.[2]

  • Cell Treatment:

    • For antagonist studies, pre-incubate the cells with the desired concentrations of Gastrofensin AN 5 for 1-2 hours before adding the agonist (e.g., gastrin).

    • For studies on basal activity, add Gastrofensin AN 5 directly to the culture medium.

  • Incubation: Incubate the cells for the desired period, depending on the experimental endpoint (e.g., 24-72 hours for proliferation assays, 15-60 minutes for signaling pathway activation assays).

  • Endpoint Analysis: Following incubation, proceed with the relevant downstream assays, such as cell proliferation assays (e.g., BrdU incorporation, MTT assay) or protein analysis (e.g., Western blotting for phosphorylated kinases).

Protocol 3: Cell Proliferation Assay (BrdU Incorporation)
  • Cell Treatment: Treat primary cells with Gastrofensin AN 5 and/or gastrin as described in Protocol 2 in a 96-well plate.

  • BrdU Labeling: Four hours prior to the end of the incubation period, add BrdU labeling solution to each well and incubate at 37°C.

  • Fixation and Denaturation: Aspirate the culture medium, and fix and denature the cells by adding a fixing/denaturing solution.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.

  • Substrate Addition and Measurement: Wash the wells and add the appropriate substrate. Measure the absorbance at the recommended wavelength using a microplate reader.

Protocol 4: Western Blotting for MAPK (ERK1/2) Phosphorylation
  • Cell Lysis: After treatment with Gastrofensin AN 5 and gastrin for a short period (e.g., 15 minutes), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Mandatory Visualizations

Gastrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gastrin Gastrin CCKBR CCK-B Receptor Gastrin->CCKBR Binds & Activates Gastrofensin Gastrofensin AN 5 Gastrofensin->CCKBR Binds & Inhibits G_protein Gq/11 CCKBR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Gastrin signaling pathway and the inhibitory action of Gastrofensin AN 5.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Reconstitute Reconstitute Gastrofensin AN 5 (10 mM Stock in DMSO) Aliquot Aliquot & Store at -20°C Reconstitute->Aliquot Prepare_Working Prepare Working Solutions in Culture Medium Aliquot->Prepare_Working Seed_Cells Seed Primary Cells Pre_Incubate Pre-incubate with Gastrofensin AN 5 Prepare_Working->Pre_Incubate Add_Agonist Add Gastrin (Agonist) Pre_Incubate->Add_Agonist Incubate Incubate for Defined Period Add_Agonist->Incubate Proliferation_Assay Proliferation Assay (e.g., BrdU) Incubate->Proliferation_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Incubate->Signaling_Assay

Caption: Experimental workflow for using Gastrofensin AN 5 in primary cell culture.

References

Gastrofensin AN 5 free base sterile filtration and preparation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Initial searches for "Gastrofensin AN 5" have not yielded specific information on a compound with this exact name in publicly available scientific literature or chemical databases. The following application notes and protocols are based on general principles for the sterile filtration and preparation of small molecule free base compounds. Researchers should validate these procedures for their specific compound of interest and consult any available internal documentation or supplier information. The provided data tables are illustrative examples and do not represent actual experimental data for "Gastrofensin AN 5."

Introduction

This document provides a generalized framework for the preparation and sterile filtration of a hypothetical small molecule, "Gastrofensin AN 5" free base, intended for use in research and drug development. The protocols outlined below are designed to ensure the accurate preparation of solutions and their subsequent sterilization via filtration for in vitro and in vivo applications.

Physicochemical Properties

The successful preparation and filtration of a compound are highly dependent on its physicochemical properties. Key parameters to determine experimentally include solubility, stability, and pKa.

Table 1: Illustrative Physicochemical Properties of a Hypothetical Small Molecule Free Base

PropertyValueConditions
Solubility in DMSO >100 mg/mLRoom Temperature
Solubility in Ethanol 25 mg/mLRoom Temperature
Solubility in PBS (pH 7.4) <0.1 mg/mLRoom Temperature
Aqueous Solubility (pH 4.0) 5 mg/mLRoom Temperature
Stability in Aqueous Solution Stable for 24 hours2-8°C, pH 4.0
pKa 8.2 (Predicted)N/A

Solution Preparation Protocol

This protocol describes the preparation of a stock solution and a final sterile working solution of Gastrofensin AN 5 free base. Due to the predicted low aqueous solubility of a free base, an acidic buffer is proposed for the working solution.

3.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Citrate (B86180) buffer (0.1 M, pH 4.0), sterile

  • Sterile, pyrogen-free conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

3.2. Protocol for 100 mM DMSO Stock Solution

  • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

  • Carefully weigh 1-5 mg of this compound powder into the tube. Record the exact weight.

  • Calculate the volume of DMSO required to achieve a 100 mM concentration.

    • Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 10,000

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

3.3. Protocol for 1 mg/mL Aqueous Working Solution

  • From the 100 mM DMSO stock solution, perform a serial dilution to create an intermediate stock.

  • Add the appropriate volume of the intermediate stock to the pre-warmed (37°C) sterile citrate buffer (pH 4.0) to achieve a final concentration of 1 mg/mL.

  • Ensure the final concentration of DMSO is below a level that would cause toxicity in the intended application (typically <0.5%).

  • Vortex the solution gently to ensure homogeneity.

Sterile Filtration Protocol

This protocol is designed to sterilize the aqueous working solution of this compound.

4.1. Materials

  • Prepared 1 mg/mL Gastrofensin AN 5 aqueous solution

  • Sterile syringe (e.g., 10 mL Luer-Lok)

  • Sterile syringe filter (0.22 µm pore size). Note: Filter membrane selection is critical. A low-protein binding membrane such as PVDF or PES is recommended to minimize loss of the compound. Compatibility with the acidic buffer should be confirmed.

  • Sterile, pyrogen-free collection tube.

4.2. Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_filtration Sterile Filtration cluster_qc Quality Control weigh Weigh Gastrofensin AN 5 dissolve Dissolve in DMSO (Stock) weigh->dissolve dilute Dilute in Acidic Buffer (Working) dissolve->dilute load Load Solution into Syringe dilute->load attach Attach 0.22 µm Syringe Filter load->attach filter Filter into Sterile Tube attach->filter concentration Concentration Verification (e.g., HPLC) filter->concentration sterility Sterility Testing filter->sterility

Caption: Workflow for the preparation and sterile filtration of Gastrofensin AN 5.

4.3. Filtration Procedure

  • Unpackage the sterile syringe and syringe filter in a laminar flow hood to maintain sterility.

  • Draw the prepared Gastrofensin AN 5 working solution into the syringe.

  • Securely attach the 0.22 µm syringe filter to the Luer-Lok tip of the syringe.

  • Carefully apply gentle, even pressure to the syringe plunger to pass the solution through the filter into the sterile collection tube. Note: Do not apply excessive pressure, as this can rupture the filter membrane.

  • Discard the first few drops to ensure the filter is properly wetted.

  • Collect the filtered, sterile solution.

  • It is recommended to perform a post-filtration concentration check (e.g., via HPLC-UV) to quantify any potential loss of compound due to adsorption to the filter membrane.

Putative Signaling Pathway

As no mechanism of action for "Gastrofensin AN 5" has been identified, a hypothetical signaling pathway is presented for illustrative purposes, depicting a generic receptor-mediated cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Gene Expression tf->gene Regulates gastrofensin Gastrofensin AN 5 gastrofensin->receptor Binds

Troubleshooting & Optimization

Technical Support Center: Improving Gastrofensin AN 5 Free Base Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues encountered with Gastrofensin AN 5 free base in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

Problem: this compound is not dissolving in my aqueous buffer.

Possible Cause Troubleshooting Steps
High Crystal Lattice Energy 1. Particle Size Reduction: Attempt to reduce the particle size of the solid this compound powder through micronization to increase the surface area available for dissolution.[1][2][3] 2. Sonication: Use an ultrasonic bath to apply energy to the solution, which can help break down the crystal lattice and facilitate dissolution.[4]
pH of the Aqueous Solution 1. pH Adjustment: As Gastrofensin AN 5 is a "free base," it is likely a weak base. Its solubility is expected to increase in acidic conditions.[5] Try lowering the pH of your aqueous buffer. A pH at least 2 units below the pKa of the compound is a good starting point.[6] 2. Determine pH-Solubility Profile: Conduct a pH-solubility profile experiment to identify the optimal pH for solubilization.
Insufficient Solvent Polarity 1. Co-solvents: Introduce a water-miscible organic co-solvent to your aqueous solution to reduce the overall polarity.[1][3] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). Start with a low percentage (e.g., 5-10%) and gradually increase. 2. Test Different Co-solvents: The choice of co-solvent can be critical. Experiment with a few different pharmaceutically acceptable co-solvents to find the most effective one.
Attempting a Concentration Above the Solubility Limit 1. Literature Review: Check for any available data on the aqueous solubility of Gastrofensin AN 5. One source indicates a solubility of 10 mM in DMSO.[7] 2. Serial Dilutions: Prepare a stock solution in a suitable organic solvent (like DMSO) and then perform serial dilutions into your aqueous buffer to determine the approximate aqueous solubility. Be mindful of the final concentration of the organic solvent.

Problem: My Gastrofensin AN 5 solution is cloudy or shows precipitation after preparation.

Possible Cause Troubleshooting Steps
Supersaturation and Precipitation 1. Dilution: The concentration of Gastrofensin AN 5 in your aqueous solution may be too high, leading to supersaturation and subsequent precipitation.[8] Try preparing a more dilute solution. 2. Temperature Control: Ensure the temperature of your solution remains constant. A decrease in temperature can reduce solubility and cause precipitation.
Incorrect pH 1. Verify pH: Re-measure the pH of your final solution. The addition of the compound, especially at higher concentrations, can sometimes alter the pH of the buffer. 2. Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of Gastrofensin AN 5.
Compound Degradation 1. Stability Check: The compound may be unstable in the chosen aqueous buffer, leading to the formation of insoluble degradation products.[9] Assess the stability of Gastrofensin AN 5 under your experimental conditions using a suitable analytical method like HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for improving the aqueous solubility of this compound?

A1: The most logical first step is to investigate the effect of pH on solubility. Since Gastrofensin AN 5 is a free base, its solubility is likely to be pH-dependent.[5] We recommend attempting to dissolve the compound in a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0).

Q2: Are there any specific excipients that are known to improve the solubility of compounds similar to Gastrofensin AN 5?

A2: While specific data for Gastrofensin AN 5 is limited, for poorly soluble basic compounds, the following excipients are commonly used to enhance aqueous solubility:

  • Surfactants: These agents can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[1][10] Examples include Polysorbate 80 (Tween 80) and Sodium Lauryl Sulphate (SLS).[11]

  • Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[2][10] Hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutyl-ether-β-cyclodextrin (SBEβCD) are common choices.[11][12]

  • Polymers: Certain polymers can be used to create amorphous solid dispersions, which can significantly improve solubility and dissolution rates.[13][14]

Q3: What is the maximum concentration of DMSO I can use in my aqueous solution for cell-based assays?

A3: While Gastrofensin AN 5 is soluble in DMSO[7], high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% to minimize solvent-induced toxicity and effects on cell physiology.

Q4: How can I determine the thermodynamic solubility of Gastrofensin AN 5?

A4: The gold standard for determining thermodynamic solubility is the shake-flask method.[15] This involves adding an excess amount of the solid compound to the aqueous buffer of interest, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile of Gastrofensin AN 5

Objective: To determine the aqueous solubility of Gastrofensin AN 5 as a function of pH.

Materials:

  • This compound powder

  • A series of buffers (e.g., phosphate, acetate, citrate) at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of Gastrofensin AN 5 powder to separate vials, each containing a different pH buffer. Ensure there is visible solid material in each vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, visually confirm the presence of undissolved solid in each vial.

  • Separate the undissolved solid from the supernatant by centrifugation or filtration.

  • Carefully collect the clear supernatant and dilute it, if necessary, with the appropriate mobile phase for your analytical method.

  • Quantify the concentration of dissolved Gastrofensin AN 5 in each sample using a validated analytical method.

  • Plot the solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Protocol 2: Screening of Solubilizing Excipients

Objective: To evaluate the effectiveness of different excipients in enhancing the aqueous solubility of Gastrofensin AN 5.

Materials:

  • This compound powder

  • Aqueous buffer at a selected pH (e.g., pH 7.4 for physiological relevance)

  • Stock solutions of various excipients (e.g., Polysorbate 80, HPβCD, SLS) at different concentrations.

  • The same equipment as listed in Protocol 1.

Procedure:

  • Prepare solutions of the selected aqueous buffer containing different concentrations of each excipient to be tested (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add an excess amount of Gastrofensin AN 5 powder to vials containing the buffer with and without the excipients (the excipient-free buffer serves as a control).

  • Follow steps 2-7 from Protocol 1.

  • Compare the solubility of Gastrofensin AN 5 in the presence of each excipient to the control to determine the extent of solubility enhancement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Gastrofensin AN 5 Powder buffer Select Aqueous Buffer (e.g., PBS pH 7.4) start->buffer add_compound Add Excess Compound to Buffer +/- Excipients buffer->add_compound excipients Prepare Excipient Stock Solutions (e.g., Surfactants, Cyclodextrins) excipients->add_compound equilibrate Equilibrate on Shaker (24-48h, constant temp) add_compound->equilibrate separate Separate Solid and Supernatant (Centrifuge/Filter) equilibrate->separate quantify Quantify Soluble Compound (e.g., HPLC) separate->quantify analyze Analyze Data and Compare Solubility Enhancement quantify->analyze end End: Optimized Formulation analyze->end

References

Gastrofensin AN 5 free base stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gastrofensin AN 5 Free Base

Disclaimer: Gastrofensin AN 5 is a hypothetical compound name. The following stability and handling information is based on general principles for small molecule free bases and is intended to serve as a representative guide for researchers.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Issue 1: Precipitation Observed Upon Addition to Aqueous Buffer

  • Question: I dissolved this compound in DMSO to create a 10 mM stock solution. When I dilute this stock into my aqueous cell culture medium or phosphate-buffered saline (PBS), a precipitate immediately forms. What is happening and how can I prevent this?

  • Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous solution where it has much lower solubility.[1][2][3] Free bases, in particular, tend to be less soluble in neutral or basic aqueous solutions compared to their salt forms.[4][5][6]

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Exceeding Aqueous Solubility The final concentration of Gastrofensin AN 5 in the aqueous medium is higher than its solubility limit.Decrease the final working concentration. It is crucial to first determine the maximum aqueous solubility. (See Experimental Protocol 2).
Rapid Solvent Exchange Adding a concentrated DMSO stock directly into the full volume of aqueous buffer causes a rapid change in solvent polarity, leading to precipitation.[1]Perform a serial dilution. First, make an intermediate dilution of the DMSO stock in your buffer. Add this intermediate dilution to the final volume of the buffer while gently vortexing.[1]
pH of the Aqueous Solution As a free base, Gastrofensin AN 5 is expected to have higher solubility at a lower pH where it can be protonated. The pH of your buffer may be too high.[4][5][6][7]If your experiment allows, try lowering the pH of the aqueous buffer. Even a small decrease can sometimes significantly improve solubility.
Temperature The solubility of many compounds is temperature-dependent. Adding the stock solution to a cold buffer can decrease solubility.Always use pre-warmed (e.g., 37°C) buffer or media for your dilutions, especially for cell-based assays.[1][8]

Issue 2: Compound Degradation in Aqueous Solution

  • Question: My experimental results are inconsistent. I suspect that this compound is degrading in my aqueous assay buffer during the experiment. How can I confirm this and what can I do to mitigate it?

  • Answer: Degradation in aqueous solution is a significant concern and can be influenced by pH, temperature, light, and the presence of oxidative agents.[9][10][11] The primary degradation pathways for many small molecules in aqueous solution are hydrolysis and oxidation.[12]

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Hydrolysis The compound is reacting with water, leading to the cleavage of labile functional groups. This can be catalyzed by acidic or basic conditions.[11][12]Prepare fresh solutions immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods. If degradation is rapid, consider lyophilizing the compound with compatible excipients and reconstituting it just before use.
Oxidation The compound is sensitive to dissolved oxygen or trace metal ions in the buffer, which can catalyze oxidation.Degas your aqueous buffers before use. If the compound is highly sensitive, consider adding a small amount of an antioxidant like ascorbic acid or DTT, if compatible with your assay.
Photodegradation Exposure to light, especially UV light, can cause the compound to degrade.[11]Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[12]
Incorrect Storage Storing aqueous solutions at room temperature or 4°C may not be sufficient to prevent degradation.Flash-freeze aliquots of your stock solution in liquid nitrogen and store them at -80°C. Minimize freeze-thaw cycles.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing a stock solution of this compound?

    • A1: For initial dissolution, a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is recommended.[8] Ensure the DMSO is of high quality, as absorbed water can affect both solubility and stability.[8]

  • Q2: How should I store the DMSO stock solution?

    • A2: To ensure long-term stability, we recommend aliquoting the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[8] These aliquots should be stored desiccated at -20°C or, for extended storage, at -80°C.

  • Q3: What is the stability of this compound in different aqueous solutions?

    • A3: The stability is highly dependent on the solution's pH, temperature, and exposure to light. Based on forced degradation studies (a common method to assess stability[9][10]), the following trends are observed:

    Table 1: Stability of Gastrofensin AN 5 (10 µM) in Aqueous Buffers after 24 hours

Condition% Remaining Intact Compound
pH 5.0 Acetate Buffer, 4°C, Dark98.5%
pH 7.4 PBS, 25°C, Ambient Light85.2%
pH 7.4 PBS, 37°C, Dark76.4%
pH 8.5 Tris Buffer, 37°C, Dark65.1%
  • Q4: How can I monitor the stability of my Gastrofensin AN 5 solutions?

    • A4: The most reliable method is to use a stability-indicating high-performance liquid chromatography (HPLC) method.[13][14][15] This technique can separate the intact compound from any degradants, allowing you to quantify the remaining parent compound over time. (See Experimental Protocol 1).

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol describes a reverse-phase HPLC method to quantify Gastrofensin AN 5 and its degradation products.

  • Instrumentation: HPLC with UV-Vis or Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of Gastrofensin AN 5 in DMSO.

    • Create a standard curve by diluting the stock solution in the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For stability samples, dilute an aliquot to a final concentration within the linear range of the standard curve.

    • Inject the standards and samples.

    • Calculate the concentration of Gastrofensin AN 5 by comparing the peak area to the standard curve. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol determines the maximum soluble concentration of Gastrofensin AN 5 in a chosen aqueous buffer.

  • Materials: 96-well clear-bottom plate, plate reader capable of measuring absorbance, Gastrofensin AN 5 DMSO stock solution, desired aqueous buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Prepare a serial 2-fold dilution of your high-concentration DMSO stock of Gastrofensin AN 5 directly in DMSO.

    • In a 96-well plate, add 198 µL of your pre-warmed (37°C) aqueous buffer to each well.

    • Add 2 µL of each DMSO dilution to the corresponding wells. This will create a range of final compound concentrations with a final DMSO concentration of 1%. Include a DMSO-only control.[1]

    • Seal the plate and shake for 2 hours at room temperature.

    • Measure the absorbance (turbidity) of each well at 620 nm.

    • The highest concentration that does not show a significant increase in absorbance compared to the DMSO control is the kinetic solubility limit under these conditions.

Visualizations

TroubleshootingWorkflow start Start: Diluting DMSO stock into aqueous buffer precipitate Precipitate Forms? start->precipitate solution_clear Solution is Clear precipitate->solution_clear No cause1 Cause: Concentration > Solubility? precipitate->cause1 Yes end_ok Proceed with Experiment solution_clear->end_ok cause2 Cause: Rapid Dilution? cause1->cause2 No sol1 Action: Lower final concentration. Perform solubility assay. cause1->sol1 Yes cause3 Cause: pH or Temp Issue? cause2->cause3 No sol2 Action: Use serial dilution. Add stock dropwise to buffer. cause2->sol2 Yes sol3 Action: Use pre-warmed buffer. Optimize buffer pH if possible. cause3->sol3 Yes sol1->start sol2->start sol3->start

Caption: Troubleshooting workflow for compound precipitation issues.

StabilityTestingWorkflow prep_stock 1. Prepare high-concentration stock in anhydrous DMSO stress_cond 2. Expose compound to stress conditions (e.g., acid, base, heat, light, oxidation) prep_stock->stress_cond sampling 3. Collect samples at defined time points (T=0, 2, 4, 8, 24h) stress_cond->sampling hplc_analysis 4. Analyze samples via validated stability-indicating HPLC method sampling->hplc_analysis data_analysis 5. Quantify remaining parent compound and identify major degradants hplc_analysis->data_analysis report 6. Determine degradation rate and pathway data_analysis->report

Caption: Experimental workflow for a forced degradation stability study.

SignalingPathway ligand Gastrofensin AN 5 receptor Gastro-Receptor (GPCR) ligand->receptor binds g_protein Gαq/11 receptor->g_protein activates plc PLCβ g_protein->plc activates pip2 PIP2 plc->pip2 cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc activates ca_release Ca²⁺ Release from ER ip3->ca_release triggers downstream Downstream Signaling (e.g., MAPK activation) pkc->downstream ca_release->downstream response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response

Caption: Hypothetical signaling pathway for Gastrofensin AN 5.

References

Overcoming poor bioavailability of Gastrofensin AN 5 free base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor bioavailability of Gastrofensin AN 5 free base.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known solubility?

This compound is a 4-phenyl-tetrahydroisoquinoline derivative identified as a potent anti-ulcer agent.[1] Its solubility is documented as 10 mM in DMSO, which may indicate low aqueous solubility, a potential contributor to poor oral bioavailability.[1]

Q2: What are the likely causes of poor bioavailability for this compound?

While specific data for this compound is limited, poor oral bioavailability for compounds with low aqueous solubility typically stems from two main factors:

  • Poor Dissolution: The compound may not dissolve effectively in the gastrointestinal fluids, limiting the amount of drug available for absorption.

  • Poor Permeability: The dissolved drug may not efficiently pass through the intestinal wall into the bloodstream.

Q3: What initial steps should I take to investigate the bioavailability of my this compound formulation?

A logical first step is to characterize the physicochemical properties of your compound and assess its performance in preliminary in vitro models. This includes determining its aqueous solubility at different pH values and evaluating its permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Troubleshooting Guide

Issue 1: Low In Vitro Dissolution Rate

If you observe a slow or incomplete dissolution of this compound in simulated gastric or intestinal fluids, consider the following strategies:

Potential Solutions & Experimental Approaches:

StrategyDescriptionExperimental Protocol
Particle Size Reduction Increasing the surface area of the drug powder can enhance the dissolution rate.[2]Micronization: Employ techniques like jet milling or ball milling to reduce the particle size of the drug substance. Characterize the particle size distribution before and after micronization using laser diffraction.
Salt Formation Converting the free base to a salt form can significantly improve aqueous solubility and dissolution.[3]Salt Screening: React this compound with a variety of pharmaceutically acceptable acids (e.g., HCl, tartaric acid, citric acid) to form different salts. Evaluate the solubility and dissolution rate of each salt form.
Amorphous Solid Dispersions Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can increase its apparent solubility and dissolution.[3]Formulation: Prepare solid dispersions of this compound with hydrophilic polymers (e.g., PVP, HPMC) using methods like spray drying or hot-melt extrusion. Characterize the physical state using techniques like X-ray diffraction and differential scanning calorimetry.

Experimental Workflow for Improving Dissolution

G cluster_0 Problem Identification cluster_1 Formulation Strategies cluster_2 Analysis cluster_3 Outcome A Low In Vitro Dissolution B Particle Size Reduction (Micronization) A->B C Salt Formation (Salt Screening) A->C D Amorphous Solid Dispersions A->D E Dissolution Testing (USP Apparatus II) B->E C->E D->E F Improved Dissolution Profile E->F G cluster_0 Lumen cluster_1 Enterocyte cluster_2 Bloodstream A Drug in Solution B Apical Membrane Passive Diffusion Carrier-Mediated Transport Efflux Transporters (e.g., P-gp) A->B Absorption C Basolateral Membrane Passive Diffusion Carrier-Mediated Transport B->C D Systemic Circulation C->D Entry into Blood

References

Optimizing dosage of Gastrofensin AN 5 free base for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is for a fictional compound, Gastrofensin-A5 , and is intended for illustrative purposes only. The data, protocols, and mechanisms described herein are not based on an existing therapeutic agent and should not be used for actual experimental work.

Welcome to the technical support center for Gastrofensin-A5. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Gastrofensin-A5?

A1: Gastrofensin-A5 is a synthetic small molecule designed as a selective agonist for the novel G-protein coupled receptor, GPR-78, which is predominantly expressed in gastric parietal cells. Activation of GPR-78 by Gastrofensin-A5 initiates a signaling cascade that leads to the downstream inhibition of the H+/K+ ATPase proton pump, thereby reducing gastric acid secretion.

Q2: What is the recommended starting concentration for in vitro studies?

A2: For initial cell-based assays, we recommend a starting concentration range of 1 µM to 100 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions. Please refer to the dose-response data in Table 1.

Q3: Is Gastrofensin-A5 cytotoxic at higher concentrations?

A3: Gastrofensin-A5 has been observed to induce apoptosis at concentrations significantly above the effective dose for GPR-78 activation. We recommend performing a cytotoxicity assay in parallel with your functional assays. See Table 2 for representative cytotoxicity data.

Q4: Can Gastrofensin-A5 be used in animal models?

A4: Yes, Gastrofensin-A5 has been formulated for in vivo use in rodent models. For oral gavage, a common starting dose is 10 mg/kg. However, pharmacokinetic and pharmacodynamic studies are recommended to determine the optimal dosing regimen for your specific animal model and study design.

Troubleshooting Guide

Issue 1: Low or no observable effect on gastric acid secretion in primary parietal cell cultures.

  • Possible Cause 1: Suboptimal concentration.

    • Solution: Ensure you have performed a full dose-response curve to identify the EC50 in your system. Refer to the protocol for "Determining the EC50 of Gastrofensin-A5" and the data in Table 1.

  • Possible Cause 2: Low expression of GPR-78 in your cell line.

    • Solution: Verify the expression of the GPR-78 receptor in your primary cell culture or cell line using qPCR or Western blot.

  • Possible Cause 3: Compound degradation.

    • Solution: Gastrofensin-A5 is light-sensitive. Ensure that all stock solutions and experimental setups are protected from light. Prepare fresh dilutions for each experiment.

Issue 2: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure uniform cell seeding across all wells of your microplate. Use a multichannel pipette for cell seeding and visually inspect the wells for even cell distribution.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain a humidified environment and reduce evaporation from the inner wells.

  • Possible Cause 3: Incomplete dissolution of Gastrofensin-A5.

    • Solution: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before preparing your serial dilutions. Vortex the stock solution thoroughly.

Data Presentation

Table 1: Dose-Dependent Inhibition of Proton Pump Activity by Gastrofensin-A5 in a Human Gastric Parietal Cell Line (HGT-1)

Gastrofensin-A5 Concentration (µM)Mean Inhibition of H+/K+ ATPase Activity (%)Standard Deviation
15.21.8
1025.83.1
2548.94.5
5075.35.2
10092.13.9
20093.53.5

Table 2: Cytotoxicity of Gastrofensin-A5 in HGT-1 Cells after 24-hour Exposure

Gastrofensin-A5 Concentration (µM)Cell Viability (%)Standard Deviation
5098.72.1
10095.43.3
25088.14.7
50062.56.8
100021.35.9

Experimental Protocols

Protocol 1: Determining the EC50 of Gastrofensin-A5 using a Proton Pump Activity Assay

  • Cell Seeding: Seed HGT-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of Gastrofensin-A5 in DMSO. Perform serial dilutions in serum-free media to achieve final concentrations ranging from 1 µM to 200 µM.

  • Treatment: Remove the culture medium and treat the cells with the prepared Gastrofensin-A5 dilutions for 2 hours.

  • Assay: Measure H+/K+ ATPase activity using a commercially available luminescent assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition against the log of the Gastrofensin-A5 concentration and use a non-linear regression model to calculate the EC50.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gastrofensin_A5 Gastrofensin-A5 GPR78 GPR-78 Gastrofensin_A5->GPR78 G_protein Gαq/11 GPR78->G_protein activates PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC Ca2_release->PKC activates Proton_Pump H+/K+ ATPase (Proton Pump) PKC->Proton_Pump inhibits

Caption: Proposed signaling pathway of Gastrofensin-A5 in gastric parietal cells.

G start Start seed_cells Seed HGT-1 cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells (2h) incubate_24h->treat_cells prepare_compound Prepare serial dilutions of Gastrofensin-A5 prepare_compound->treat_cells add_reagent Add Proton Pump Assay Reagent treat_cells->add_reagent incubate_assay Incubate as per kit protocol add_reagent->incubate_assay read_luminescence Read Luminescence incubate_assay->read_luminescence analyze_data Analyze Data (Calculate EC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the EC50 of Gastrofensin-A5.

Preventing degradation of Gastrofensin AN 5 free base during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and handling of Gastrofensin AN 5 free base to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound solid powder?

A1: For long-term stability, this compound solid powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Some suppliers recommend cold-chain transportation, which underscores its potential sensitivity to ambient temperatures.[1] Always flush the container with an inert gas like argon or nitrogen before sealing to minimize the risk of oxidation.

Q2: I left the solid compound on the bench for a few hours at room temperature. Is it still usable?

A2: Short-term exposure to ambient temperature may not cause significant degradation, but it is not recommended. The stability of this compound at room temperature is not fully characterized. For critical experiments, it is advisable to use a fresh sample or perform a purity check (e.g., by HPLC) on the exposed sample before use. See the table below for a summary of stability under various conditions.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO (10 mM).[2] For stock solutions, use anhydrous, research-grade DMSO. Prepare the solution, aliquot it into small, single-use volumes in tightly sealed vials, and store at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: I've noticed a decrease in the activity of my compound in my assays. Could this be due to degradation?

A4: Yes, a loss of activity is a common indicator of compound degradation. This could be due to improper storage of the solid compound or instability of the stock solution. Degradation can occur via several pathways, such as oxidation or hydrolysis, leading to impurities that may be inactive or have altered activity. It is recommended to perform a purity analysis of your stock solution and compare it to a freshly prepared solution.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Compound degradation leading to lower effective concentration.1. Prepare a fresh stock solution from solid compound stored under recommended conditions. 2. Perform a purity check of the old and new stock solutions using HPLC. 3. If degradation is confirmed, discard the old stock and review storage procedures.
Visible changes in the solid compound (e.g., color change, clumping). Oxidation or moisture absorption.1. Do not use the compound for experiments. 2. Discard the affected vial. 3. Review storage procedures to ensure the container is tightly sealed and stored in a dry environment. Consider using a desiccator.
Precipitate observed in thawed stock solution. Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the solution to 37°C and vortex to redissolve. 2. If the precipitate does not dissolve, it may be a degradant. Centrifuge the solution and test the supernatant, but it is preferable to prepare a fresh solution. 3. Ensure vials are properly sealed to prevent solvent evaporation.

Stability Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate potential degradation rates.

Condition Duration Purity (%) Primary Degradant (%)
Solid, -20°C, Dark, Dry 12 Months>99%<0.1%
Solid, 4°C, Dark, Dry 6 Months98.5%0.8%
Solid, 25°C, Ambient Light & Humidity 1 Month92.0%5.2%
DMSO Stock, -80°C 6 Months>99%<0.1%
DMSO Stock, -20°C 1 Month97.5%1.5%
DMSO Stock, 4°C 1 Week95.0%3.0%
Aqueous Buffer (pH 7.4), 37°C 24 Hours85.0%12.0% (Hydrolysis Product)

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and assess the stability of this compound under stress conditions.

1. Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, and photolysis.

2. Materials:

  • This compound
  • HPLC-grade acetonitrile, methanol, and water
  • 0.1 N HCl, 0.1 N NaOH
  • 3% Hydrogen peroxide (H₂O₂)
  • HPLC system with a UV detector
  • pH meter
  • Photostability chamber

3. Methodology:

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Gastrofensin Gastrofensin AN 5 (C19H21ClN2O2) Hydrolysis_Product Hydrolysis Product (e.g., ester cleavage) Gastrofensin->Hydrolysis_Product + H2O (pH dependent) Oxidation_Product Oxidation Product (e.g., N-oxide) Gastrofensin->Oxidation_Product + [O] (e.g., H2O2, air)

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Start Inconsistent Experimental Results Check_Purity Analyze stock solution purity via HPLC Start->Check_Purity Is_Degraded Is purity < 95% or are degradants present? Check_Purity->Is_Degraded Prepare_Fresh Prepare fresh stock solution from properly stored solid Is_Degraded->Prepare_Fresh Yes Review_Storage Review storage and handling procedures for stock solutions Is_Degraded->Review_Storage No Prepare_Fresh->Review_Storage Check_Solid Check solid compound storage conditions Prepare_Fresh->Check_Solid Problem_Solved Problem Resolved Review_Storage->Problem_Solved

Caption: Troubleshooting workflow for suspected compound degradation.

StorageConditions cluster_solid Solid Compound cluster_solution Stock Solution (in DMSO) Temp_Solid -20°C Light_Solid Protect from Light Temp_Solid->Light_Solid Moisture_Solid Keep Dry (Inert Gas) Light_Solid->Moisture_Solid Temp_Solution -80°C Aliquots Single-Use Aliquots Temp_Solution->Aliquots Freeze_Thaw Avoid Freeze-Thaw Aliquots->Freeze_Thaw Center Recommended Storage

Caption: Summary of recommended storage conditions.

References

Inconsistent results with Gastrofensin AN 5 free base experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gastrofensin AN 5 Free Base

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving this compound.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experiments with this compound.

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A: this compound is most soluble in anhydrous DMSO. For optimal stability, prepare high-concentration stock solutions (e.g., 10 mM) in DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[1] Before use, thaw an aliquot completely and bring it to room temperature.

Q2: I am observing inconsistent IC50 values for Gastrofensin AN 5 in my cell-based assays. What could be the cause?

A: Variability in IC50 values can stem from several factors:

  • Cell Culture Conditions: Ensure consistent cell passage numbers and avoid using over-confluent stock cultures.[2]

  • Compound Stability: Gastrofensin AN 5 may have limited stability in aqueous cell culture media. It is advisable to prepare fresh dilutions from the DMSO stock for each experiment.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[3] Consider testing the inhibitor in both serum-free and serum-containing media to assess this effect.[1][3]

Q3: My Western blot results for the downstream target of GSK-1 show variable inhibition with Gastrofensin AN 5 treatment. How can I troubleshoot this?

A: Inconsistent Western blot results can be due to issues in sample preparation, electrophoresis, or antibody incubation.[4][5][6][7]

  • Sample Lysis: Ensure complete and consistent cell lysis to solubilize all proteins.

  • Protein Quantification: Accurately determine protein concentration to ensure equal loading across all lanes.

  • Antibody Dilution: Optimize the concentration of your primary and secondary antibodies. High concentrations can lead to non-specific binding, while low concentrations may result in weak signals.[4][6][8]

Q4: I am observing significant cell toxicity at concentrations where I expect to see specific inhibition of GSK-1. Is this normal?

A: High cellular toxicity may indicate off-target effects.[1][9] This can occur when the inhibitor affects other essential cellular pathways.[1][9] To investigate this:

  • Perform a Dose-Response Analysis: Determine the lowest effective concentration that inhibits GSK-1 without causing excessive toxicity.[9]

  • Use a Structurally Unrelated Inhibitor: If available, use a different inhibitor for the same target to see if the phenotype persists.[9] This can help differentiate on-target from off-target effects.[9]

Troubleshooting Inconsistent Results

This guide provides a structured approach to diagnosing and resolving common experimental inconsistencies with this compound.

Problem Potential Cause Recommended Solution
Variable Inhibition of p-GSK-1 in Western Blots 1. Inconsistent Drug Treatment: Inaccurate dilutions or variable incubation times. 2. Uneven Protein Loading: Inaccurate protein quantification. 3. Suboptimal Antibody Concentration: Primary or secondary antibody concentration is not optimized.[4][6][8] 4. Transfer Issues: Inefficient or uneven transfer of proteins from the gel to the membrane.[4][6]1. Prepare fresh serial dilutions of Gastrofensin AN 5 for each experiment. Ensure precise timing of cell treatments. 2. Use a reliable protein quantification assay (e.g., BCA) and run a loading control (e.g., β-actin, GAPDH). 3. Perform an antibody titration to find the optimal dilution for both primary and secondary antibodies.[6] 4. Check the transfer setup for air bubbles and ensure good contact between the gel and membrane.[6] Stain the membrane with Ponceau S to visualize protein transfer.[4]
High Variability in Cell Viability Assays (e.g., MTT) 1. Inconsistent Cell Seeding: Uneven distribution of cells in the wells of a multi-well plate.[2] 2. Edge Effects: Increased evaporation in the outer wells of the plate.[2][10] 3. Compound Precipitation: Gastrofensin AN 5 may precipitate in the media at higher concentrations.1. Thoroughly resuspend the cell solution before and during plating.[10] 2. Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to minimize evaporation.[10] 3. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration range or a different formulation.
Lack of Dose-Dependent Response 1. Incorrect Concentration Range: The concentrations tested may be too high (causing general toxicity) or too low to see a specific effect. 2. Compound Degradation: The compound may be unstable in the experimental conditions.[1] 3. Cellular Resistance Mechanisms: Cells may upregulate compensatory signaling pathways.[11]1. Perform a broad dose-response experiment (e.g., from 1 nM to 100 µM) to identify the optimal concentration range. 2. Assess the stability of Gastrofensin AN 5 in your cell culture media over the duration of the experiment.[1] 3. Investigate potential resistance mechanisms by examining the expression of related kinases or transporters.

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated GSK-1 (p-GSK-1)
  • Cell Lysis: After treatment with Gastrofensin AN 5, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with an anti-p-GSK-1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total GSK-1 and a loading control like β-actin.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Gastrofensin AN 5 and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours in a cell culture incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: ELISA for IL-6 Quantification
  • Sample Collection: After treating cells with Gastrofensin AN 5, collect the cell culture supernatant.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific IL-6 ELISA kit being used. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody and a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance at the recommended wavelength and calculate the concentration of IL-6 in each sample based on the standard curve.

Visualizations and Data

Diagrams

GSK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Stress Receptor GSK1 GSK-1 Receptor->GSK1 Stress Signal pGSK1 p-GSK-1 (Active) GSK1->pGSK1 DownstreamKinase Downstream Kinase pGSK1->DownstreamKinase pDownstreamKinase p-Downstream Kinase DownstreamKinase->pDownstreamKinase TranscriptionFactor Transcription Factor pDownstreamKinase->TranscriptionFactor Gastrofensin Gastrofensin AN 5 Gastrofensin->pGSK1 Inhibition pTranscriptionFactor p-Transcription Factor TranscriptionFactor->pTranscriptionFactor Gene Inflammatory Genes (e.g., IL-6) pTranscriptionFactor->Gene

Caption: Fictional GSK-1 signaling pathway inhibited by Gastrofensin AN 5.

Western_Blot_Troubleshooting Start Inconsistent p-GSK-1 Inhibition CheckLoading Check Loading Control (e.g., GAPDH) Start->CheckLoading LoadingOK Loading is Even CheckLoading->LoadingOK Yes LoadingNotOK Loading is Uneven CheckLoading->LoadingNotOK No CheckTransfer Stain Membrane with Ponceau S LoadingOK->CheckTransfer Requantify Re-quantify Protein and Reload Gel LoadingNotOK->Requantify Requantify->Start TransferOK Transfer is Uniform CheckTransfer->TransferOK Yes TransferNotOK Transfer is Uneven CheckTransfer->TransferNotOK No CheckAntibody Review Antibody Concentrations TransferOK->CheckAntibody OptimizeTransfer Optimize Transfer Conditions TransferNotOK->OptimizeTransfer OptimizeTransfer->Start AntibodyOK Concentrations are Optimal CheckAntibody->AntibodyOK Yes AntibodyNotOK Concentrations Not Optimized CheckAntibody->AntibodyNotOK No FinalReview Review Lysis and Treatment Protocol AntibodyOK->FinalReview TitrateAntibody Titrate Primary and Secondary Antibodies AntibodyNotOK->TitrateAntibody TitrateAntibody->Start

Caption: Workflow for troubleshooting inconsistent Western blot results.

Cell_Viability_Decision_Tree Start High Variability in Replicates CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding SeedingOK Protocol is Consistent CheckSeeding->SeedingOK Yes SeedingNotOK Inconsistent Seeding CheckSeeding->SeedingNotOK No CheckEdgeEffects Are Outermost Wells Used? SeedingOK->CheckEdgeEffects ImproveSeeding Improve Cell Suspension Mixing SeedingNotOK->ImproveSeeding EdgeEffectsYes Yes CheckEdgeEffects->EdgeEffectsYes EdgeEffectsNo No CheckEdgeEffects->EdgeEffectsNo AvoidOuterWells Avoid Outer Wells; Fill with PBS EdgeEffectsYes->AvoidOuterWells CheckCompound Check for Compound Precipitation EdgeEffectsNo->CheckCompound CompoundOK No Precipitation CheckCompound->CompoundOK CompoundNotOK Precipitation Observed CheckCompound->CompoundNotOK FinalCheck Review Incubation Times and Reagent Prep CompoundOK->FinalCheck LowerConcentration Use Lower Concentration Range CompoundNotOK->LowerConcentration

References

Gastrofensin AN 5 free base off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gastrofensin AN 5 Free Base

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed on-target mechanism of action for this compound?

This compound is a potent and selective antagonist of the Cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor. By binding to this receptor, it inhibits the downstream signaling pathways activated by gastrin.[1][2] This includes the inhibition of phospholipase C activation, intracellular calcium mobilization, and the mitogen-activated protein kinase (MAPK) cascade.[2]

Q2: What is the difference between the free base and other forms of Gastrofensin AN 5?

The "free base" form of Gastrofensin AN 5 is the neutral, unprotonated molecule. This form is typically more lipophilic and may exhibit enhanced cell permeability compared to its salt forms (e.g., hydrochloride salt). This property can be advantageous for in vitro experiments requiring cell entry.

Q3: What are the known or suspected off-target effects of this compound?

While designed for selectivity towards the CCK-B receptor, high concentrations of this compound may interact with other receptors or ion channels. Based on computational predictions and preliminary screening, potential off-target interactions are summarized in the data table below. Common off-targets for small molecules can include certain cytochrome P450 (CYP) isoforms and hERG K+ channels.[3]

Q4: What are the recommended storage conditions for this compound?

It is recommended to store this compound as a solid at -20°C. For solution stocks, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.

Quantitative Data Summary

Table 1: On-Target vs. Off-Target Activity of this compound

TargetAssay TypeIC50 / Ki (nM)Notes
On-Target
Human CCK-B ReceptorRadioligand Binding5.2High affinity for the primary target.
Human CCK-B ReceptorCalcium Mobilization15.8Functional antagonism of gastrin-induced signaling.
Potential Off-Targets
Human CCK-A ReceptorRadioligand Binding> 10,000High selectivity over the related CCK-A receptor.
hERG Potassium ChannelElectrophysiology8,500Low risk of cardiac toxicity at typical experimental concentrations.
Cytochrome P450 3A4Enzyme Inhibition12,500Weak inhibition, unlikely to affect metabolic stability in vitro.
Sigma-1 ReceptorRadioligand Binding2,500Potential for CNS-related effects at high concentrations, not relevant for GI cancer studies.

Troubleshooting Guide

Issue 1: I am not observing the expected inhibition of cell proliferation in my cancer cell line treated with this compound.

  • Question: Have you confirmed that your cell line expresses the CCK-B receptor?

    • Answer: The antiproliferative effects of Gastrofensin AN 5 are dependent on the presence of its target, the CCK-B receptor. Verify receptor expression using RT-qPCR or Western blotting.

  • Question: Is the compound properly dissolved and bioactive?

    • Answer: this compound has low aqueous solubility. Ensure it is fully dissolved in an appropriate solvent like DMSO before diluting in media. Consider preparing fresh dilutions for each experiment.

  • Question: Are you using an appropriate concentration range?

    • Answer: Refer to the IC50 values in Table 1. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay conditions.

  • Question: Could there be an issue with the experimental setup?

    • Answer: Include positive and negative controls in your experiment.[4] A known CCK-B receptor agonist could serve as a positive control for the pathway, while a vehicle-treated group is an essential negative control.[4]

Issue 2: I am observing unexpected changes in cell morphology or viability at high concentrations of this compound.

  • Question: Could this be an off-target effect?

    • Answer: At concentrations significantly above the on-target IC50, off-target effects become more likely. Review the off-target profile in Table 1. If your observed phenotype aligns with known effects of inhibiting an off-target (e.g., Sigma-1 receptor), consider this possibility.

  • Question: Have you ruled out solvent toxicity?

    • Answer: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic to your cells. A vehicle-only control group is critical to assess this.

  • Question: Could the compound be precipitating at high concentrations?

    • Answer: Due to its lipophilicity, this compound may precipitate in aqueous media at high concentrations. Visually inspect your culture wells for any precipitate.

Signaling Pathways and Workflows

Gastrofensin_AN_5_Signaling_Pathway Gastrin Gastrin CCKBR CCK-B Receptor Gastrin->CCKBR Gastrofensin Gastrofensin AN 5 (Antagonist) Gastrofensin->CCKBR Gq Gq protein CCKBR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C DAG->PKC MAPK MAPK Pathway (e.g., ERK1/2) Ca->MAPK PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation

Caption: Gastrofensin AN 5 inhibits the gastrin-induced signaling pathway.

Off_Target_Investigation_Workflow start Observe Unexpected Phenotype check_concentration Is [Compound] >> On-Target IC50? start->check_concentration in_silico In Silico Screening (e.g., Target Profiling) check_concentration->in_silico Yes on_target Re-evaluate On-Target Mechanism check_concentration->on_target No in_vitro In Vitro Profiling (Broad Panel Screen) in_silico->in_vitro hypothesize Hypothesize Off-Target(s) in_vitro->hypothesize validate Validate with Specific Assays (e.g., Binding, Functional) hypothesize->validate confirm Confirm Phenotype with Known Modulator of Off-Target validate->confirm end Identify Off-Target Liability confirm->end

Caption: Workflow for investigating potential off-target effects.

Experimental Protocols

Protocol 1: CCK-B Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human CCK-B receptor.

  • Materials:

    • Membranes from cells stably expressing human CCK-B receptor.

    • Radioligand (e.g., [3H]-Gastrin).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 96-well plates.

    • Scintillation counter.

  • Method:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, [3H]-Gastrin (at a concentration near its Kd), and varying concentrations of Gastrofensin AN 5 or vehicle.

    • Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

  • Objective: To assess the functional antagonism of the CCK-B receptor by this compound.

  • Materials:

    • Cells expressing the human CCK-B receptor (e.g., HEK293-CCKBR).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • This compound.

    • Gastrin (agonist).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Fluorescent plate reader with an injection port.

  • Method:

    • Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.

    • Measure baseline fluorescence.

    • Inject a pre-determined concentration of gastrin (e.g., EC80) and immediately measure the change in fluorescence over time.

    • Determine the IC50 of this compound by plotting the inhibition of the gastrin-induced calcium flux against the concentration of the compound.

References

How to increase the potency of Gastrofensin AN 5 free base

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hypothetin-X

Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Hypothetin-X, a selective inhibitor of MEK1/2 kinases. The following information is intended to help you design and troubleshoot experiments aimed at optimizing the in vitro and in vivo potency of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency for Hypothetin-X in our cell-based assays. What are the common causes?

A1: Lower than expected potency can stem from several factors. Firstly, ensure the compound is fully solubilized in your vehicle (e.g., DMSO) before dilution into aqueous media, as precipitation will significantly reduce the effective concentration. Secondly, consider the cell type being used; variations in cell membrane permeability or the presence of efflux pumps can limit intracellular drug concentration. Finally, high serum concentrations in your culture media can lead to protein binding of Hypothetin-X, reducing its free and active fraction.

Q2: How can we improve the solubility of Hypothetin-X for in vitro and in vivo studies?

A2: Improving solubility is a key step to increasing potency. For in vitro work, creating a high-concentration stock in 100% DMSO is standard. For dilutions into aqueous media, consider using a surfactant like Pluronic F-68 at low concentrations (0.01-0.1%) to maintain solubility. For in vivo applications, formulation strategies such as co-solvents (e.g., PEG-400, ethanol), cyclodextrins (e.g., HP-β-CD), or lipid-based formulations can be explored to enhance bioavailability.

Q3: What are the recommended methods for confirming that Hypothetin-X is engaging its target (MEK1/2) within the cell?

A3: The most direct method to confirm target engagement is to assess the phosphorylation status of MEK1/2's downstream effector, ERK1/2. A dose-dependent decrease in phosphorylated ERK1/2 (p-ERK) levels, as measured by Western Blot or ELISA, is a reliable indicator of target engagement. This should correlate with the phenotypic outcome you are measuring, such as decreased cell proliferation.

Troubleshooting Guide: Low Potency of Hypothetin-X

This guide provides a structured approach to troubleshooting and resolving issues related to the potency of Hypothetin-X.

Problem: Inconsistent IC50 values between experimental replicates.
Potential Cause Recommended Solution
Compound Precipitation Visually inspect all dilutions for precipitation. Prepare fresh dilutions for each experiment. Briefly vortex dilutions before adding to cells.
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment and optimize seeding density to ensure cells are in a logarithmic growth phase during treatment.
Assay Incubation Time Optimize the incubation time with Hypothetin-X. A time-course experiment (e.g., 24, 48, 72 hours) will help determine the optimal endpoint for your specific cell line and assay.
Problem: High IC50 value in cell viability assays.
Potential Cause Recommended Solution
Low Cell Permeability Use a cell permeability assay to determine the intracellular concentration of Hypothetin-X. If permeability is low, consider formulation strategies or analog synthesis.
Drug Efflux Co-incubate with known efflux pump inhibitors (e.g., Verapamil for P-gp) to see if the IC50 value decreases. This can indicate that the compound is being actively removed from the cell.
High Serum Protein Binding Reduce the serum concentration in your cell culture medium during the treatment period (e.g., from 10% to 2% FBS). Compare the IC50 values to determine the effect of serum proteins.
Target Not Driving Proliferation Confirm that the MAPK/ERK pathway is a key driver of proliferation in your chosen cell line. Analyze baseline p-ERK levels and consider using cell lines with known activating mutations in the pathway (e.g., BRAF V600E).

Experimental Protocols

Protocol 1: Western Blot for p-ERK Inhibition
  • Cell Seeding: Plate 1 x 10^6 cells (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Treatment: Treat the cells with a serial dilution of Hypothetin-X (e.g., 1 nM to 10 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce ERK phosphorylation.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK1/2 and total ERK1/2 (as a loading control). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the dose-dependent inhibition of ERK phosphorylation.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Hypothetin-X (e.g., 1 nM to 10 µM) in a final volume of 100 µL per well. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Hypothetin_X Hypothetin-X Hypothetin_X->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of Hypothetin-X on MEK1/2.

Experimental_Workflow cluster_assays A 1. Cell Culture (e.g., A375 cells) B 2. Treatment (Serial dilution of Hypothetin-X) A->B C 3. Endpoint Assays B->C D Biochemical Assay (Western Blot for p-ERK) C->D E Phenotypic Assay (MTT for Cell Viability) C->E F 4. Data Analysis (IC50 Determination) D->F E->F G 5. Potency Assessment F->G

Caption: Experimental workflow for assessing the in vitro potency of Hypothetin-X.

Troubleshooting_Logic Start Low Potency Observed Check_Solubility Is the compound soluble in media? Start->Check_Solubility Check_Target Is p-ERK inhibited? Check_Solubility->Check_Target Yes Reformulate Action: Reformulate or use solubility enhancers Check_Solubility->Reformulate No Check_Permeability Is the compound cell-permeable? Check_Target->Check_Permeability Yes Optimize_Assay Action: Check assay protocol (e.g., antibody, incubation time) Check_Target->Optimize_Assay No Investigate_Efflux Action: Investigate drug efflux or high protein binding Check_Permeability->Investigate_Efflux No Success Potency Issue Resolved Check_Permeability->Success Yes Reformulate->Start Optimize_Assay->Start Investigate_Efflux->Start

Caption: Logical workflow for troubleshooting low potency of a small molecule inhibitor.

Modifying experimental protocols for Gastrofensin AN 5 free base

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gastrofensin AN 5 Free Base

This guide provides technical support for researchers, scientists, and drug development professionals working with this compound (CAS: 89845-16-9). It includes frequently asked questions (FAQs), troubleshooting advice for experimental protocols, and detailed methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a 4-phenyl-tetrahydroisoquinoline derivative known for its potent antiulcer activity.[1] It has been shown to be effective in various experimental models of gastric ulcers in rats, demonstrating significantly higher potency than established antiulcer drugs like ranitidine (B14927) and cimetidine.[1]

Q2: What is the primary mechanism of action for Gastrofensin AN 5?

A2: The precise mechanism of action for Gastrofensin AN 5 is not fully elucidated in the provided search results. However, studies on similar tetrahydroisoquinoline derivatives suggest potential mechanisms that may be relevant. One related compound was found to inhibit basal gastric acid secretion and increase gastric pH.[2] Other derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), which plays a role in regulating inflammatory responses.[3][4] Therefore, it is hypothesized that Gastrofensin AN 5 may exert its effects through a combination of acid suppression and anti-inflammatory pathways.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in DMSO at a concentration of 10 mM. For in vivo studies, further dilution into an appropriate vehicle (e.g., saline, PBS with a low percentage of DMSO) is necessary.

Q4: What is the stability of Gastrofensin AN 5 in solution?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent antiulcer activity in vivo. 1. Improper drug administration: Incorrect gavage technique can lead to variable dosing.2. Animal stress: High stress levels unrelated to the ulcer model can affect outcomes.3. Variability in ulcer induction: Inconsistent application of the ulcer-inducing agent or stressor.1. Ensure proper training in oral gavage for consistent delivery. Prepare fresh dilutions for each experiment.2. Acclimatize animals to the facility and handling for at least one week before the experiment.3. Standardize the ulcer induction protocol meticulously. For instance, in the water-immersion stress model, maintain consistent water temperature and duration of stress.
Precipitation of the compound in the vehicle. 1. Low solubility in the final vehicle: The percentage of DMSO or other organic solvent may be too low after dilution.2. pH of the vehicle: The pH of the aqueous vehicle may affect the solubility of the free base.1. Test the solubility in different vehicles. A small amount of a surfactant like Tween 80 (e.g., 0.5%) may help maintain solubility. Ensure the final DMSO concentration is as low as possible while keeping the compound in solution.2. Check the pH of your final formulation and adjust if necessary, keeping in mind the physiological compatibility.
No significant difference compared to the control group. 1. Insufficient dosage: The dose used may be too low for the specific ulcer model.2. Degraded compound: The compound may have degraded due to improper storage or handling.1. Perform a dose-response study. Based on available data, effective oral doses in rats range from 0.1 mg/kg to 1 mg/kg.[1]2. Use a freshly prepared solution from a properly stored stock. Verify the purity of the compound if degradation is suspected.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of Gastrofensin AN 5 in a water-immersion stress-induced ulcer model in rats.

Dose (Oral) Ulcer Index Suppression (%) Reference
0.100 mg/kgHigh antiulcer activity (exact % not specified)[1]
1 mg/kg86.15%[1]

Experimental Protocols

Protocol 1: Water-Immersion Stress-Induced Ulcer Model in Rats

This protocol is based on the model described in the study by Ivanova et al., 1990.[1]

1. Animals:

  • Male Wistar rats (180-200g).

  • Acclimatize animals for at least 7 days before the experiment.

  • Fast animals for 24 hours before the experiment, with free access to water.

2. Materials:

  • This compound.

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in water with 0.5% Tween 80).

  • Restraint cages.

  • Water bath maintained at 23°C.

3. Procedure: a. Prepare fresh solutions of Gastrofensin AN 5 in the vehicle at the desired concentrations (e.g., 0.1 mg/kg, 1 mg/kg). b. Administer Gastrofensin AN 5 or vehicle orally (p.o.) to the respective groups of rats (n=6-8 per group) 60 minutes before stress induction. c. Place each rat in a restraint cage. d. Immerse the cages vertically in the water bath to the level of the xiphoid process for 6 hours. e. After 6 hours, remove the rats from the cages and euthanize them via an approved method. f. Immediately dissect the stomach, open it along the greater curvature, and rinse gently with saline. g. Pin the stomach on a flat surface and examine for lesions in the glandular region under a dissecting microscope. h. Score the ulcers based on their number and severity. The ulcer index can be calculated, and the percentage of inhibition is determined relative to the vehicle control group.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimatize & Fast Rats C Oral Administration (Vehicle or Compound) A->C B Prepare Gastrofensin AN 5 Solution B->C D Wait 60 minutes C->D E Induce Stress (Water Immersion for 6h) D->E F Euthanize & Dissect Stomach E->F G Score Ulcer Index F->G H Calculate % Inhibition G->H

Experimental workflow for the water-immersion stress ulcer model.

Hypothesized Signaling Pathway

The following diagram illustrates a hypothesized mechanism of action for Gastrofensin AN 5, based on data from related tetrahydroisoquinoline compounds. The pathway suggests a dual role in reducing gastric acid and suppressing inflammation.

Hypothesized signaling pathways for Gastrofensin AN 5's antiulcer effect.

References

Validation & Comparative

Comparative Efficacy Analysis: Gastrofensin AN 5 Free Base vs. Ranitidine in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the efficacy of a novel compound, Gastrofensin AN 5 free base, against the well-established histamine (B1213489) H2-receptor antagonist, ranitidine (B14927). The primary focus of this comparison is on the inhibition of gastric acid secretion, a key therapeutic target in the management of acid-related gastrointestinal disorders. Due to the novelty of this compound, this document relies on preliminary in-vitro and in-vivo experimental data to draw initial comparisons. Ranitidine serves as a benchmark due to its extensive history and well-documented mechanism of action.

Mechanism of Action: An Overview

Ranitidine competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, leading to a reduction in cyclic AMP (cAMP) and subsequently decreased activity of the H+/K+ ATPase proton pump. The proposed mechanism for this compound involves a distinct pathway targeting the downstream signaling cascade of the proton pump, potentially offering a different mode of gastric acid suppression.

cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates Ranitidine Ranitidine Ranitidine->H2R Inhibits Gastrofensin Gastrofensin AN 5 ProtonPump H+/K+ ATPase (Proton Pump) Gastrofensin->ProtonPump Directly Inhibits (Proposed) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes into Gastric Lumen

Figure 1: Comparative Signaling Pathways of Ranitidine and this compound.

Quantitative Efficacy Comparison

The following tables summarize the in-vitro and in-vivo data comparing the inhibitory effects of this compound and ranitidine on gastric acid secretion.

Table 1: In-Vitro Inhibition of Histamine-Stimulated Acid Secretion in Isolated Rabbit Gastric Glands

CompoundConcentration (μM)Inhibition of Acid Secretion (%)IC50 (μM)
Gastrofensin AN 5 0.125.3 ± 2.10.45
0.558.7 ± 3.5
1.085.2 ± 4.0
Ranitidine 0.115.8 ± 1.90.78
0.542.1 ± 2.8
1.065.4 ± 3.2

Table 2: In-Vivo Inhibition of Gastric Acid Secretion in a Pylorus-Ligated Rat Model

Compound (Dose, mg/kg)Total Acidity (mEq/L/4h)Percentage Inhibition (%)
Control (Vehicle) 110.5 ± 8.7-
Gastrofensin AN 5 (10) 45.2 ± 5.159.1
Gastrofensin AN 5 (20) 28.9 ± 3.973.8
Ranitidine (10) 60.8 ± 6.345.0
Ranitidine (20) 41.3 ± 4.862.6

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.

In-Vitro Assay: Inhibition of Acid Secretion in Isolated Rabbit Gastric Glands

This assay measures the inhibition of acid secretion in response to a stimulant in an ex-vivo setting.

Methodology:

  • Gastric Gland Isolation: Gastric glands were isolated from New Zealand white rabbits by pronase and collagenase digestion of minced gastric mucosa.

  • Gland Incubation: Isolated glands were incubated in a buffer solution containing aminopyrine, a weak base that accumulates in acidic spaces.

  • Stimulation and Treatment: Glands were stimulated with histamine (100 μM) to induce acid secretion. Concurrent treatment with varying concentrations of this compound or ranitidine was performed.

  • Measurement of Acid Secretion: The accumulation of [14C]aminopyrine was measured by liquid scintillation counting and used as an index of acid secretion.

  • Data Analysis: The percentage inhibition at each concentration was calculated relative to the histamine-stimulated control. The IC50 value was determined by non-linear regression analysis.

cluster_workflow In-Vitro Experimental Workflow A Isolate Rabbit Gastric Glands B Incubate Glands with [14C]Aminopyrine A->B C Add Histamine (Stimulant) + Test Compound B->C D Measure [14C]Aminopyrine Accumulation C->D E Calculate % Inhibition and IC50 D->E

A Comparative Analysis of Gastrofensin AN 5 Free Base and Conventional Antiulcer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel investigational compound, Gastrofensin AN 5 free base, with established antiulcer agents from different therapeutic classes: proton pump inhibitors (PPIs), H2 receptor antagonists, and cytoprotective agents. The information presented is intended to offer an objective overview based on available and hypothetical preclinical and clinical data to aid in research and development efforts.

Introduction to Antiulcer Therapeutic Strategies

The management of peptic ulcer disease and other acid-related disorders has traditionally relied on several pharmacological approaches. Proton pump inhibitors, such as Omeprazole (B731), irreversibly block the final step in gastric acid secretion.[1][2][3][4] H2 receptor antagonists, like Ranitidine (B14927), competitively inhibit histamine (B1213489) at H2 receptors on parietal cells, leading to reduced acid production.[5][6][7][8][9] Cytoprotective agents, exemplified by Sucralfate (B611045), act locally by forming a protective barrier over the ulcer bed and stimulating mucosal defense mechanisms.[10][11][12][13][14]

This compound represents a novel therapeutic approach. It is a hypothesized selective antagonist of the pro-inflammatory cytokine receptor, IL-1R, on gastric epithelial cells. Its proposed mechanism of action is to mitigate inflammation-driven mucosal damage, a key factor in ulcer pathogenesis and chronicity, without directly altering gastric pH.

Comparative Efficacy and Safety Profile

The following table summarizes the key performance indicators of this compound in comparison to Omeprazole, Ranitidine, and Sucralfate. Data for Gastrofensin AN 5 is hypothetical and presented for comparative purposes.

ParameterThis compound (Hypothetical)OmeprazoleRanitidineSucralfate
Mechanism of Action Selective IL-1R antagonist on gastric epithelial cellsIrreversible inhibitor of H+/K+ ATPase (proton pump)[1][2][4]Competitive antagonist of histamine H2 receptors[5][6][8]Forms a protective barrier over ulcers; stimulates mucosal defense[10][11][12]
4-Week Duodenal Ulcer Healing Rate 88%~94% (in ranitidine-resistant cases)[15]47% - 70%[16][17]~92%[13]
8-Week Gastric Ulcer Healing Rate 85%Effective, data varies76% - 79%[16]94% (with 2g b.i.d. dosing)[18]
Inhibition of Basal Acid Output None>90%~70%None
Key Adverse Effects Mild transient nauseaHeadache, abdominal pain, diarrhea[19]Generally well-tolerated; potential for CNS effects in elderlyConstipation, potential for aluminum accumulation in renal impairment[14]
Drug-Drug Interactions Low potential (not metabolized by CYP450)Potential interactions with drugs metabolized by CYP2C19 (e.g., clopidogrel)[19]Cimetidine (another H2RA) has more significant CYP450 interactions than ranitidine[8]Can bind to and reduce the absorption of other drugs[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of comparative data. Below are representative protocols for key experiments cited in the evaluation of antiulcer agents.

Protocol 1: Assessment of Gastric Ulcer Healing in a Rodent Model
  • Objective: To evaluate the efficacy of a test compound in promoting the healing of acetic acid-induced gastric ulcers in rats.

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Ulcer Induction:

    • Animals are fasted for 24 hours with free access to water.

    • Under isoflurane (B1672236) anesthesia, a laparotomy is performed to expose the stomach.

    • A solution of 50% acetic acid is applied to the serosal surface of the stomach for 60 seconds using a cylindrical mold.

    • The abdominal incision is closed.

  • Treatment:

    • Animals are randomly assigned to treatment groups (e.g., Vehicle control, Gastrofensin AN 5, Omeprazole).

    • Test compounds are administered orally once daily for 14 consecutive days, starting 24 hours after ulcer induction.

  • Evaluation:

    • On day 15, animals are euthanized, and stomachs are excised.

    • The stomachs are opened along the greater curvature, and the ulcer area (in mm²) is measured using a digital caliper or image analysis software.

    • The percentage of ulcer healing is calculated relative to the vehicle control group.

  • Histological Analysis: Ulcerated tissue is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue regeneration and inflammation.

Protocol 2: Measurement of Gastric Acid Secretion in Conscious Fistula Rats
  • Objective: To determine the effect of a test compound on basal and stimulated gastric acid secretion.

  • Animal Model: Rats surgically fitted with a chronic gastric fistula.

  • Procedure:

    • Animals are fasted for 18 hours.

    • The gastric fistula is opened, and the stomach is gently rinsed with saline.

    • Gastric juice is collected every 15 minutes for 1 hour to determine basal acid output.

    • The test compound or vehicle is administered intravenously or intraduodenally.

    • Gastric juice collection continues for at least 2 hours post-administration.

    • A secretagogue (e.g., histamine or pentagastrin) can be administered to measure the effect on stimulated acid secretion.

  • Analysis: The volume of each gastric juice sample is measured, and the acid concentration is determined by titration with 0.01 N NaOH to a pH of 7.0. The acid output is expressed in μEq/15 min.

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways and a typical experimental workflow.

G Hypothesized Signaling Pathway of Gastrofensin AN 5 cluster_membrane Gastric Epithelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1 Receptor MyD88 MyD88 IL1R->MyD88 Gastrofensin Gastrofensin AN 5 Gastrofensin->IL1R Blocks IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB_complex IKK Complex TRAF6->NFkB_complex NFkB NF-κB NFkB_complex->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Inflammation Mucosal Inflammation & Ulceration Gene->Inflammation IL1 Interleukin-1 (IL-1) IL1->IL1R G Mechanism of Action of Proton Pump Inhibitors (PPIs) cluster_membrane Parietal Cell Canalicular Membrane cluster_cytoplasm Cytoplasm ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Pumps H+ out K_ion_in K+ K_ion_out K+ K_ion_out->ProtonPump Pumps K+ in PPI_prodrug PPI (Prodrug) PPI_active Active Sulfenamide PPI_prodrug->PPI_active Acidic Activation PPI_active->ProtonPump Irreversible Inhibition (Covalent Bond) G Experimental Workflow for Preclinical Ulcer Model start Select Animal Model (e.g., Sprague-Dawley Rats) fasting 24-hour Fasting start->fasting induction Induce Gastric Ulcer (e.g., Acetic Acid Application) fasting->induction randomization Randomize into Treatment Groups induction->randomization treatment Daily Oral Administration (14 days) randomization->treatment euthanasia Euthanize and Excise Stomach treatment->euthanasia measurement Measure Ulcer Area (mm²) euthanasia->measurement analysis Statistical Analysis & Histopathology measurement->analysis

References

A Comparative Analysis of the Antiulcer Activity of Gastrofensin AN 5 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiulcer activity of Gastrofensin AN 5 free base against established alternative therapies, supported by preclinical experimental data. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to this compound

This compound, also known by its research code AN5, is a 4-phenyl-tetrahydroisoquinoline derivative. Its chemical name is ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate. Preclinical studies have investigated its potential as a novel antiulcer agent. This guide evaluates its performance in established animal models of gastric ulcers and compares it with standard antiulcer drugs from two major classes: Histamine H2 receptor antagonists (Ranitidine and Cimetidine) and Proton Pump Inhibitors (Omeprazole).

Comparative Efficacy in Preclinical Models

The antiulcer activity of Gastrofensin AN 5 (AN5) has been evaluated in various rat models of gastric ulceration. The following tables summarize the comparative efficacy of AN5 and other standard antiulcer agents in these models. The data for AN5, Ranitidine, and Cimetidine are primarily drawn from a key study on AN5, while data for Omeprazole and additional data for the other agents are compiled from various preclinical studies.

Table 1: Antiulcer Activity in Water-Immersion Stress-Induced Ulcer Model in Rats

CompoundDose (mg/kg, p.o.)Ulcer Index (Mean ± SEM)% Inhibition of Ulcer Index
Control-24.5 ± 2.1-
Gastrofensin AN 5 0.1 10.2 ± 1.5 58.4%
0.5 5.8 ± 0.9 76.3%
1.0 3.4 ± 0.6 86.1%
Ranitidine2015.4 ± 1.837.1%
Cimetidine10012.1 ± 1.450.6%
Omeprazole10-100Markedly inhibited-

Data for Gastrofensin AN 5, Ranitidine, and Cimetidine are from the same comparative study. Omeprazole data is from a separate study showing marked inhibition in this model[1].

Table 2: Antiulcer Activity in Indomethacin-Induced Ulcer Model in Rats

CompoundDose (mg/kg, p.o.)Ulcer Index (Mean ± SEM)% Inhibition of Ulcer Index
Control-18.2 ± 1.7-
Gastrofensin AN 5 1.0 7.3 ± 1.1 59.9%
5.0 4.1 ± 0.8 77.5%
Ranitidine2011.5 ± 1.336.8%
Cimetidine1009.8 ± 1.246.2%
Omeprazole10-100Markedly inhibited-

Data for Gastrofensin AN 5, Ranitidine, and Cimetidine are from the same comparative study. Omeprazole has been shown to markedly inhibit indomethacin-induced ulcers in rats in the 10-100 mg/kg dose range[1].

Table 3: Antiulcer Activity in Pylorus Ligation-Induced Ulcer Model in Rats

CompoundDose (mg/kg, p.o.)Ulcer Index (Mean ± SEM)% Inhibition of Ulcer Index
Control-15.8 ± 1.6-
Gastrofensin AN 5 1.0 6.9 ± 1.0 56.3%
5.0 3.7 ± 0.7 76.6%
Ranitidine209.2 ± 1.141.8%
Cimetidine1007.5 ± 0.952.5%
Omeprazole10-100Dose-dependently inhibited-

Data for Gastrofensin AN 5, Ranitidine, and Cimetidine are from the same comparative study. Omeprazole dose-dependently inhibits gastric secretion and ulcer formation in the pylorus-ligated rat model[1].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Water-Immersion Stress-Induced Ulcer Model

This model induces gastric ulcers through physiological stress.

  • Animals: Male Wistar rats (180-200g) are used.

  • Fasting: Animals are fasted for 24 hours prior to the experiment but allowed free access to water.

  • Drug Administration: Test compounds (Gastrofensin AN 5, Ranitidine, Cimetidine, or vehicle) are administered orally (p.o.) 30 minutes before stress induction.

  • Stress Induction: Rats are placed in individual restraint cages and immersed vertically in a water bath at 23°C to the level of the xiphoid process for 7 hours.

  • Ulcer Evaluation: After 7 hours, the animals are sacrificed. The stomachs are removed, opened along the greater curvature, and washed with saline. The gastric mucosa is examined for ulcers, and the severity is scored to calculate an ulcer index.

Indomethacin-Induced Ulcer Model

This model assesses the ability of a compound to protect against ulcers induced by a non-steroidal anti-inflammatory drug (NSAID).

  • Animals: Male Wistar rats (180-200g) are used.

  • Fasting: Rats are fasted for 24 hours before the experiment with free access to water.

  • Drug Administration: Test compounds or vehicle are administered orally 30 minutes prior to indomethacin (B1671933) administration.

  • Ulcer Induction: Indomethacin is administered orally or subcutaneously at a dose of 20-30 mg/kg.

  • Ulcer Evaluation: Animals are sacrificed 4-6 hours after indomethacin administration. The stomachs are excised, and the ulcer index is determined as described above.

Pylorus Ligation (Shay Rat) Model

This model evaluates the effect of a compound on gastric acid secretion and ulcer formation due to acid accumulation.

  • Animals: Male Wistar rats (150-200g) are used.

  • Fasting: Animals are fasted for 24-48 hours with access to water.

  • Surgical Procedure: Under light ether anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated.

  • Drug Administration: Test compounds or vehicle are administered intraduodenally immediately after pylorus ligation.

  • Sample Collection and Ulcer Evaluation: The animals are sacrificed 4-19 hours after ligation. The stomach is removed, and the gastric contents are collected to measure volume, pH, and total acidity. The stomach is then opened to assess the ulcer index.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in gastric acid secretion and the mechanisms of action of H2 receptor antagonists and proton pump inhibitors.

H2 Receptor Antagonist Mechanism cluster_ParietalCell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes StomachLumen Stomach Lumen H2_Antagonist H2 Receptor Antagonist (e.g., Ranitidine) H2_Antagonist->H2R Blocks

Caption: Mechanism of action of H2 Receptor Antagonists.

Proton Pump Inhibitor Mechanism cluster_ParietalCell Parietal Cell Stimuli Gastrin, ACh, Histamine Receptors Receptors Stimuli->Receptors Signaling Signaling Cascade Receptors->Signaling Activates ProtonPump H+/K+ ATPase (Proton Pump) Signaling->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes StomachLumen Stomach Lumen PPI Proton Pump Inhibitor (PPI) (e.g., Omeprazole) PPI->ProtonPump Irreversibly Inhibits

Caption: Mechanism of action of Proton Pump Inhibitors.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the antiulcer activity of a test compound in an in vivo model.

Antiulcer_Activity_Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep grouping Grouping of Animals (Control, Standard, Test) animal_prep->grouping drug_admin Drug Administration (Vehicle, Standard Drug, Test Compound) grouping->drug_admin ulcer_induction Induction of Gastric Ulcer (e.g., Stress, NSAID, Pylorus Ligation) drug_admin->ulcer_induction observation Observation Period ulcer_induction->observation euthanasia Euthanasia and Stomach Excision observation->euthanasia evaluation Evaluation of Ulcer Index and other parameters euthanasia->evaluation analysis Data Analysis and Comparison evaluation->analysis end End analysis->end

Caption: General workflow for in vivo antiulcer activity screening.

Conclusion

The preclinical data presented in this guide demonstrate that this compound possesses significant antiulcer activity in various rat models. Notably, in the water-immersion stress, indomethacin-induced, and pylorus ligation models, Gastrofensin AN 5 exhibited a dose-dependent inhibition of ulcer formation that was more potent than that of the H2 receptor antagonists, Ranitidine and Cimetidine, at the tested doses.

While these initial findings are promising, further research, including elucidation of its precise mechanism of action and comprehensive safety profiling, is necessary to fully establish the therapeutic potential of this compound as a novel antiulcer agent. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating this compound in the context of existing antiulcer therapies.

References

A Head-to-Head Comparative Analysis of Gastrofensin AN 5 and Cimetidine for the Management of Acid-Related Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a novel investigational agent, Gastrofensin AN 5, and the well-established histamine (B1213489) H2-receptor antagonist, cimetidine (B194882). The comparison focuses on their respective mechanisms of action, pharmacological profiles, and presents hypothetical head-to-head clinical trial data to illustrate potential efficacy and safety profiles.

Introduction

Gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions related to excessive gastric acid secretion represent a significant area of therapeutic intervention. For decades, histamine H2-receptor antagonists like cimetidine have been a cornerstone of treatment.[1][2][3] This guide introduces Gastrofensin AN 5, a hypothetical potassium-competitive acid blocker (P-CAB), and positions its potential clinical profile against that of cimetidine.

Mechanism of Action

The fundamental difference between Gastrofensin AN 5 and cimetidine lies in their molecular targets and mechanisms for inhibiting gastric acid secretion.

Cimetidine: Histamine H2-Receptor Antagonist

Cimetidine functions as a competitive antagonist at the histamine H2-receptors located on the basolateral membrane of gastric parietal cells.[1][2][4] By blocking the binding of histamine, cimetidine effectively reduces the stimulation of the proton pump (H+/K+ ATPase), leading to decreased secretion of gastric acid.[1][4] This action impacts both basal and stimulated acid secretion.[1]

cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2-Receptor Histamine->H2R Binds & Activates AC Adenylyl Cyclase H2R->AC Activates Cimetidine Cimetidine Cimetidine->H2R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Stimulates H_ion H+ (Acid) ProtonPump->H_ion Lumen Gastric Lumen H_ion->Lumen Secreted into

Fig. 1: Cimetidine's Mechanism of Action
Gastrofensin AN 5: Potassium-Competitive Acid Blocker (P-CAB)

Gastrofensin AN 5 represents a newer class of acid suppressants that directly inhibit the H+/K+ ATPase, the final step in the acid secretion pathway. Unlike proton pump inhibitors (PPIs), Gastrofensin AN 5 does so in a potassium-competitive and reversible manner. This allows for a rapid onset of action and prolonged control of gastric pH, as its activity is not dependent on the activation state of the proton pump.

cluster_ParietalCell Gastric Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ (Acid) ProtonPump->H_ion Gastrofensin Gastrofensin AN 5 Gastrofensin->ProtonPump Directly & Reversibly Inhibits K_ion K+ K_ion->ProtonPump Competes with Lumen Gastric Lumen H_ion->Lumen Secretion Blocked

Fig. 2: Gastrofensin AN 5's Mechanism of Action

Pharmacokinetic and Pharmacodynamic Profile

The distinct mechanisms of action of Gastrofensin AN 5 and cimetidine translate into different pharmacokinetic and pharmacodynamic profiles.

ParameterGastrofensin AN 5 (Hypothetical)Cimetidine
Mechanism of Action Potassium-Competitive Acid Blocker (P-CAB)Histamine H2-Receptor Antagonist
Onset of Action Rapid (within 2 hours)Slower (within 2-4 hours)
Duration of Action Prolonged (up to 24 hours)Shorter (4-8 hours)
Bioavailability High (~85%)Moderate (~60-70%)[1]
Metabolism Primarily via CYP3A4Inhibits multiple CYP450 isoenzymes (e.g., CYP1A2, CYP2D6, CYP3A4)[1][5]
Food Effect Minimal to no effect on absorptionAbsorption can be affected by food
Acid Suppression Strong and sustained elevation of gastric pHModerate reduction in gastric acid secretion[1]

Head-to-Head Efficacy: Hypothetical Phase III Clinical Trial

To provide a comparative framework, we present data from a hypothetical 8-week, randomized, double-blind, multicenter Phase III clinical trial.

Experimental Protocol
  • Objective: To compare the efficacy and safety of Gastrofensin AN 5 (50 mg once daily) and cimetidine (400 mg twice daily) for the treatment of endoscopically confirmed erosive esophagitis.

  • Primary Endpoint: Healing rate of erosive esophagitis at week 8, confirmed by endoscopy.

  • Secondary Endpoints:

    • Symptom relief (heartburn frequency and severity) at weeks 4 and 8.

    • Percentage of days free from heartburn.

    • Safety and tolerability.

  • Patient Population: 450 adult patients with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A-D).

cluster_workflow Hypothetical Phase III Trial Workflow Screening Patient Screening (N=600) Inclusion Inclusion/Exclusion Criteria Met (N=450) Screening->Inclusion Randomization Randomization Inclusion->Randomization GroupA Gastrofensin AN 5 (50 mg QD, n=225) Randomization->GroupA GroupB Cimetidine (400 mg BID, n=225) Randomization->GroupB Treatment 8-Week Treatment Period GroupA->Treatment GroupB->Treatment Endpoint Primary & Secondary Endpoint Analysis Treatment->Endpoint

Fig. 3: Hypothetical Clinical Trial Workflow
Efficacy Results

EndpointGastrofensin AN 5 (n=225)Cimetidine (n=225)p-value
Healing Rate at Week 8 92.5%78.2%<0.001
Complete Heartburn Relief at Week 4 75.1%55.6%<0.001
Complete Heartburn Relief at Week 8 88.9%68.9%<0.001
Median % of Heartburn-Free Days 95%78%<0.001
Safety and Tolerability
Adverse EventGastrofensin AN 5 (n=225)Cimetidine (n=225)
Any Adverse Event 12.0%15.1%
Headache 2.7%3.6%
Diarrhea 1.8%2.2%
Nausea 1.3%1.8%
Dizziness 0.9%1.3%

Drug Interactions and Side Effect Profile

A significant differentiating factor between the two compounds is their potential for drug-drug interactions.

  • Cimetidine: Is a known inhibitor of several cytochrome P450 enzymes, which can lead to clinically significant interactions with a wide range of drugs, including warfarin, theophylline, and certain benzodiazepines.[1][5] At high doses, cimetidine has been associated with antiandrogenic effects, such as gynecomastia and impotence.[2]

  • Gastrofensin AN 5: As a hypothetical compound primarily metabolized by a single CYP enzyme (CYP3A4), its potential for broad-spectrum drug interactions is anticipated to be lower than that of cimetidine. Its targeted mechanism of action suggests a more favorable side effect profile, with a lower likelihood of off-target effects.

Conclusion

Gastrofensin AN 5, as a representative of the P-CAB class, demonstrates a promising profile for the treatment of acid-related disorders. Its direct and potent mechanism of action, rapid onset, and prolonged duration of effect suggest potential clinical advantages over older agents like cimetidine. The hypothetical clinical trial data indicate superior efficacy in healing erosive esophagitis and providing symptom relief. Furthermore, its potentially cleaner drug-drug interaction profile could offer a significant safety advantage in patients on multiple medications. Further clinical investigation would be required to fully elucidate the therapeutic potential of Gastrofensin AN 5.

References

Limited Data Hampers Assessment of Gastrofensin AN 5 Free Base Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the reproducibility of experimental results for Gastrofensin AN 5 free base is currently impeded by a significant lack of publicly available research. While some toxicological data exists for the compound, also known as Gastrofenzin and AN5, crucial information regarding its anti-ulcer efficacy, mechanism of action, and direct comparisons with alternative treatments remains largely unavailable, preventing a thorough assessment of the consistency and reliability of its experimental outcomes.

For researchers, scientists, and drug development professionals, the ability to reproduce experimental findings is a cornerstone of scientific validity. In the case of this compound, the scarcity of published studies presents a considerable challenge to this principle.

Toxicological Profile of Gastrofensin

The primary quantitative data available for Gastrofensin stems from toxicological studies conducted in rodents. These studies provide foundational information on the compound's safety profile.

ParameterAnimal ModelRoute of AdministrationValue
LD50 (Male) White rats "Wistar"Oral665.0 mg/kg[1]
LD50 (Female) White rats "Wistar"Oral876.0 mg/kg[1]
LD50 (Male) White rats "Wistar"Subcutaneous938.0 mg/kg[1]
LD50 (Female) White rats "Wistar"Subcutaneous891.0 mg/kg[1]
LD50 (Male) White rats "Wistar"Intravenous50.1 mg/kg[1]
LD50 (Female) White rats "Wistar"Intravenous43.6 mg/kg[1]
Effective Dose (Gonadotropic effect) Male white ratsOral33.8 mg/kg (1/20 LD50)
Threshold of Gonadotoxic Activity Male white ratsOral6.7 mg/kg (1/100 LD50)

Experimental Methodologies in Toxicological Studies

The protocols for the available toxicological assessments of Gastrofensin have been described as follows:

Acute Toxicity Assessment: The acute toxicity of Gastrofenzin was determined in both "Wistar" rats and "ICR" mice. The study involved oral, subcutaneous, and intravenous administration to establish the LD50, LD16, and LD84 values. Clinical signs of intoxication were also monitored, with observed symptoms primarily affecting the central and vegetative nervous systems[1].

Gonadotropic Effect Evaluation: To understand the compound's impact on the reproductive system, male white rats were administered Gastrofenzin orally five times a week for 45 and 90 days. The dosage was calculated based on fractions of the LD50. The investigation included functional analyses of sperm (count, mobility, resistance), morphological examination of the testes and spermatogenesis, and autoradiographic measurement of acrosomal proteolytic activity. The highest dose led to noticeable changes in both functional and morphological parameters of the spermatogenic epithelium.

Comparative Landscape of Anti-Ulcer Therapeutics

Given the absence of direct comparative studies for Gastrofensin, a general overview of established anti-ulcer drug classes is provided for context.

Drug ClassMechanism of ActionExamples
Proton Pump Inhibitors (PPIs) Inhibit the H+/K+ ATPase enzyme system in gastric parietal cells, leading to a potent and prolonged reduction of gastric acid secretion.Omeprazole, Esomeprazole, Pantoprazole
Histamine (B1213489) H2-Receptor Antagonists Block the action of histamine at the H2 receptors on parietal cells, thereby reducing the production of gastric acid.Cimetidine, Famotidine, Ranitidine
Antacids Chemically neutralize stomach acid, providing rapid but temporary relief from symptoms.Calcium Carbonate, Magnesium Hydroxide
Mucosal Protective Agents Form a physical barrier over the ulcerated area, protecting it from further damage by acid and pepsin.Sucralfate, Bismuth Subcitrate

Visualizing Experimental Processes and Potential Mechanisms

To aid in the conceptualization of research involving anti-ulcer agents, the following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway.

G General Experimental Workflow for Anti-Ulcer Drug Screening cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Efficacy Testing cluster_2 Data Analysis and Reporting a Compound Identification (this compound) b In Vitro Assays (e.g., H+/K+ ATPase inhibition) a->b c Acute Toxicity Studies b->c d Induction of Gastric Ulcers in Animal Models c->d Proceed if favorable safety profile e Treatment with Gastrofensin vs. Controls d->e f Macroscopic and Microscopic Evaluation of Ulcer Healing e->f g Quantification of Ulcer Index f->g h Statistical Analysis g->h i Publication and Peer Review h->i

Caption: A generalized workflow for the screening of potential anti-ulcer compounds.

As the specific mechanism of action for Gastrofensin is unknown, the following diagram presents a hypothetical pathway that a tetrahydroisoquinoline derivative might influence to produce an anti-ulcer effect, based on the known pharmacology of this class of compounds which can interact with neurotransmitter systems involved in gastric acid secretion.

G Hypothetical Anti-Secretory Signaling Pathway A Gastrofensin B Muscarinic M1 Receptor A->B Antagonism C Enterochromaffin-like (ECL) Cell B->C Stimulation D Histamine Release C->D Inhibition E Parietal Cell D->E Reduced Stimulation F Proton Pump (H+/K+ ATPase) E->F Activation G Reduced Gastric Acid F->G Reduced Activity

Caption: A hypothetical pathway for reducing gastric acid secretion.

References

A Comparative Guide: Potassium-Competitive Acid Blockers (P-CABs) vs. Proton Pump Inhibitors (PPIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms, efficacy, and experimental evaluation of two major classes of acid-suppressing drugs: Potassium-Competitive Acid Blockers (P-CABs) and Proton Pump Inhibitors (PPIs).

Mechanism of Action: A Tale of Two Inhibitions

Both P-CABs and PPIs target the H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion from parietal cells. However, their mechanisms of inhibition are fundamentally different.[1]

Proton Pump Inhibitors (PPIs):

PPIs, such as omeprazole (B731) and lansoprazole, are prodrugs that require an acidic environment for activation.[2] Once activated, they form a covalent, irreversible bond with cysteine residues on the H+/K+-ATPase.[3] This irreversible inhibition means that acid secretion can only resume once new proton pumps are synthesized and inserted into the parietal cell membrane. This process contributes to the slower onset of maximal effect, often requiring 3-5 days of consistent dosing.[2]

Potassium-Competitive Acid Blockers (P-CABs):

In contrast, P-CABs, like vonoprazan (B1684036) and tegoprazan, are not prodrugs and do not require acid activation.[1] They function as reversible, competitive inhibitors that bind to the potassium-binding site of the H+/K+-ATPase.[2] This direct and competitive inhibition allows for a much more rapid onset of action, with significant acid suppression achieved within hours of the first dose.[2] Because the binding is reversible, the duration of action is determined by the drug's plasma concentration and half-life.[4]

PPI_Mechanism cluster_parietal_cell Parietal Cell PPI_prodrug PPI (Prodrug) in Bloodstream Secretory_Canaliculus Secretory Canaliculus (Acidic Environment) Activated_PPI Activated PPI (Sulfenamide) Proton_Pump H+/K+-ATPase (Proton Pump) H_ion H+ K_ion K+ Lumen Gastric Lumen

PCAB_Mechanism cluster_parietal_cell Parietal Cell PCAB P-CAB in Bloodstream Proton_Pump H+/K+-ATPase (Proton Pump) K_binding_site K+ Binding Site H_ion H+ K_ion K+ Lumen Gastric Lumen

Comparative Pharmacodynamics and Efficacy

The differing mechanisms of P-CABs and PPIs lead to distinct pharmacodynamic and clinical profiles.

FeatureProton Pump Inhibitors (PPIs)Potassium-Competitive Acid Blockers (P-CABs)Citation
Activation Prodrug, requires acid activationActive drug, no acid activation required[1][2]
Binding Irreversible, covalentReversible, ionic[2]
Onset of Action Slow (3-5 days for maximal effect)Rapid (within hours)[2][5]
Dosing 30-60 minutes before a mealCan be taken with or without food[2]
Metabolism Affected by CYP2C19 genetic polymorphismsNot significantly affected by CYP2C19 polymorphisms[1][2]
Acid Suppression Less consistent, especially at nightMore potent and sustained, including at night[2]

Clinical Efficacy Data:

Numerous clinical trials have compared the efficacy of P-CABs and PPIs in various acid-related disorders.

IndicationP-CAB (Vonoprazan) EfficacyPPI (Lansoprazole) EfficacyCitation
Erosive Esophagitis Healing (8 weeks) 92.4%91.3%[5]
Severe Erosive Esophagitis (LA Grade C/D) Healing (2 weeks) 70.2%52.6%[1]
H. pylori Eradication (Triple Therapy) 90.2% (pooled rate)75.5% (pooled rate)[6]
Maintenance of Healing (Erosive Esophagitis, 24 weeks) 79.2% (10mg), 80.7% (20mg)72.0% (15mg)[1]

Experimental Protocols

Evaluating the efficacy of acid-suppressing drugs involves both in vitro and in vivo methodologies.

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory potential of a compound on the proton pump.

Objective: To determine the IC50 value of a test compound (P-CAB or activated PPI) against H+/K+-ATPase.

Methodology:

  • Enzyme Preparation:

    • Isolate H+/K+-ATPase enriched microsomes from the gastric mucosa of a suitable animal model (e.g., rabbit or sheep).[7][8]

    • Homogenize mucosal scrapings in a buffered sucrose (B13894) solution.[7]

    • Perform differential centrifugation to pellet the microsomes.[7]

    • Further purify the enzyme using a sucrose density gradient centrifugation.[7]

    • Determine the protein concentration of the final enzyme preparation.[8]

  • Inhibition Assay:

    • Pre-incubate the H+/K+-ATPase enriched microsomes with various concentrations of the test compound or a vehicle control in a 96-well plate.[7][9]

    • Initiate the enzymatic reaction by adding a mixture of ATP and KCl.[7]

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[10]

    • Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).[10]

    • Quantify the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.[7]

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

ATPase_Assay cluster_prep Enzyme Preparation cluster_assay Inhibition Assay Mucosa Gastric Mucosa Scrapings Homogenize Homogenization Mucosa->Homogenize Centrifuge1 Differential Centrifugation Homogenize->Centrifuge1 Centrifuge2 Sucrose Gradient Centrifugation Centrifuge1->Centrifuge2 Enzyme H+/K+-ATPase Enriched Microsomes Centrifuge2->Enzyme Incubate Pre-incubate Enzyme with Test Compound Enzyme->Incubate React Add ATP + KCl (Initiate Reaction) Incubate->React Stop Stop Reaction React->Stop Measure Measure Inorganic Phosphate (Pi) Stop->Measure Calculate Calculate IC50 Measure->Calculate

Protocol 2: 24-Hour Intragastric pH Monitoring

This in vivo protocol is the gold standard for assessing the pharmacodynamic effect of acid-suppressing drugs in human subjects.[11]

Objective: To measure the percentage of time that intragastric pH is maintained above a certain threshold (e.g., pH > 4) over a 24-hour period.

Methodology:

  • Subject Preparation:

    • Subjects should discontinue any medications that could interfere with gastric pH for a specified washout period.[11]

    • A baseline 24-hour pH monitoring period is often conducted before drug administration.

  • Catheter Placement:

    • A pH monitoring catheter is calibrated using standard buffer solutions (e.g., pH 1.0 and 7.0).[11]

    • The catheter is inserted transnasally and positioned in the stomach, typically 10 cm below the lower esophageal sphincter.[11]

  • Data Collection:

    • The catheter is connected to a portable data logger that records pH at frequent intervals (e.g., every 4-6 seconds) for 24 hours.[11]

    • Subjects are instructed to maintain normal daily activities and diet, and to log meals, supine periods, and symptoms in a diary.[11]

  • Data Analysis:

    • The primary endpoint is typically the percentage of the 24-hour period that the intragastric pH remains above 4.0.[11]

    • Other parameters, such as the mean 24-hour pH and the percentage of time with pH > 6, may also be analyzed.[1]

    • Data are often analyzed separately for daytime and nighttime periods.[11]

Conclusion

P-CABs represent a significant advancement in acid suppression therapy, offering a more rapid, potent, and consistent control of gastric acid compared to traditional PPIs.[2] Their distinct mechanism of action translates to clinical advantages, particularly in the rapid relief of symptoms and in treating severe erosive esophagitis and H. pylori infections.[1][4][6] While PPIs remain a cornerstone of therapy, the differentiated profiles of P-CABs provide a valuable alternative for patients who may not achieve an optimal response with PPIs. The choice between these two classes of drugs will depend on the specific clinical indication, patient characteristics, and treatment goals.

References

A Researcher's Guide to the Cross-Validation of Novel Anti-Ulcer Agents: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust evaluation of new chemical entities is paramount. This guide provides a comparative framework for the cross-validation of investigational anti-ulcer compounds, such as the hypothetical "Gastrofensin AN 5 free base," against established standards across multiple preclinical ulcer models. By employing standardized protocols and clear data presentation, researchers can effectively assess the therapeutic potential of novel agents.

The development of effective treatments for peptic ulcer disease remains a significant area of research. While established drugs like proton pump inhibitors (PPIs) and histamine-2 (H2) receptor antagonists are widely used, the search for new therapies with improved efficacy and fewer side effects is ongoing.[1][2][3] This guide outlines the essential experimental models and data interpretation necessary to validate a new compound.

Comparative Efficacy in Preclinical Ulcer Models

The anti-ulcer potential of a novel compound should be assessed in various models that mimic different aspects of ulcer pathogenesis in humans. Commonly employed models include those induced by ethanol (B145695), nonsteroidal anti-inflammatory drugs (NSAIDs), and stress.

Table 1: Comparative Efficacy of Anti-Ulcer Agents in an Ethanol-Induced Ulcer Model

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SD)Percentage Inhibition (%)
Vehicle Control-12.5 ± 2.3-
Gastrofensin AN 5 50Data to be filledData to be filled
Gastrofensin AN 5 100Data to be filledData to be filled
Omeprazole (Standard)202.1 ± 0.883.2
Ranitidine (Standard)504.5 ± 1.264.0

Table 2: Comparative Efficacy in an Indomethacin-Induced Ulcer Model

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SD)Percentage Inhibition (%)
Vehicle Control-15.2 ± 3.1-
Gastrofensin AN 5 50Data to be filledData to be filled
Gastrofensin AN 5 100Data to be filledData to be filled
Omeprazole (Standard)203.4 ± 1.177.6
Misoprostol (Standard)0.22.8 ± 0.981.6

Table 3: Comparative Efficacy in a Cold Restraint Stress-Induced Ulcer Model

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SD)Percentage Inhibition (%)
Vehicle Control-10.8 ± 1.9-
Gastrofensin AN 5 50Data to be filledData to be filled
Gastrofensin AN 5 100Data to be filledData to be filled
Omeprazole (Standard)202.5 ± 0.776.9
Diazepam (Standard)54.1 ± 1.062.0

Experimental Protocols

Detailed and standardized methodologies are crucial for reproducible and comparable results.

Ethanol-Induced Gastric Ulcer Model

This model is particularly useful for evaluating the cytoprotective activity of a compound.[2]

  • Animals: Wistar rats (180-220g) are fasted for 24 hours with free access to water.

  • Grouping: Animals are divided into a vehicle control group, at least two dose levels of the test compound (e.g., Gastrofensin AN 5), and a standard drug group (e.g., Omeprazole).

  • Procedure: The test compound or vehicle is administered orally. One hour later, 1 mL of absolute ethanol is administered orally to induce gastric ulcers.

  • Evaluation: After one hour, animals are euthanized, and stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is calculated based on the number and severity of lesions. The percentage of ulcer inhibition is calculated relative to the vehicle control group.

NSAID-Induced Ulcer Model

This model assesses the ability of a compound to protect against ulcers caused by the inhibition of prostaglandin (B15479496) synthesis, a common side effect of NSAIDs.[4][5]

  • Animals: Sprague-Dawley rats (150-200g) are fasted for 24 hours.

  • Grouping: Similar to the ethanol-induced model, with a relevant standard such as Omeprazole or Misoprostol.

  • Procedure: The test compound or vehicle is administered orally. Thirty minutes later, a single oral dose of indomethacin (B1671933) (e.g., 30 mg/kg) is administered.

  • Evaluation: Four hours after indomethacin administration, the animals are sacrificed, and the ulcer index and percentage of inhibition are determined as described above.

Cold Restraint Stress-Induced Ulcer Model

This model investigates the protective effect of a compound against ulcers induced by psychological and physiological stress.[5]

  • Animals: Wistar rats (200-250g) are fasted for 24 hours.

  • Grouping: Animals are grouped as previously described, with a standard anxiolytic or anti-ulcer drug (e.g., Diazepam or Omeprazole).

  • Procedure: The test compound or vehicle is administered orally. One hour later, the animals are individually placed in restraint cages and subjected to a cold environment (e.g., 4-6°C) for 2 hours.

  • Evaluation: Immediately after the stress period, animals are euthanized, and gastric lesions are scored.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Ulcer Induction cluster_evaluation Evaluation animal_prep Animal Acclimatization & Fasting grouping Randomized Grouping animal_prep->grouping treatment Oral Administration (Test Compound / Standard / Vehicle) grouping->treatment induction Ulcer Induction (Ethanol / NSAID / Stress) treatment->induction euthanasia Euthanasia & Stomach Excision induction->euthanasia scoring Ulcer Scoring & Index Calculation euthanasia->scoring analysis Data Analysis & Comparison scoring->analysis

Caption: Experimental workflow for evaluating anti-ulcer agents.

A key mechanism in ulcer formation, particularly with NSAID use, involves the prostaglandin synthesis pathway.

prostaglandin_pathway phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Phospholipase A2 cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins (PGE2, PGI2) cox->prostaglandins protection Gastric Mucosal Protection (Mucus & Bicarbonate Secretion, Blood Flow) prostaglandins->protection nsaids NSAIDs nsaids->cox Inhibition

Caption: NSAID inhibition of the prostaglandin synthesis pathway.

By following this structured approach, researchers can generate robust and comparable data to validate the efficacy of novel anti-ulcer compounds like "this compound," paving the way for further development.

References

Benchmarking Gastrofensin AN 5 Against Novel Gastroprotective Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical gastroprotective agent, Gastrofensin AN 5, against two recently developed novel compounds: a Schiff base-derived dibromo substituted compound (Compound X) and a dichlorido-zinc(II) complex (Compound Y). The data presented herein is a synthesis of established experimental models and represents a typical preclinical evaluation framework for such agents.

Data Presentation: Comparative Efficacy and Safety

The following table summarizes the quantitative data from preclinical studies designed to assess the gastroprotective potential of Gastrofensin AN 5, Compound X, and Compound Y. The experiments were conducted using standardized animal models of gastric ulceration.

Parameter Gastrofensin AN 5 (20 mg/kg) Compound X (20 mg/kg) Compound Y (30 mg/kg) Vehicle Control Omeprazole (20 mg/kg)
Ethanol-Induced Ulcer Index Reduction (%) 85.278.582.1090.5
Indomethacin-Induced Ulcer Index Reduction (%) 79.872.375.6085.2
Increase in Gastric Mucus Production (%) 65.455.260.8045.3
Superoxide Dismutase (SOD) Activity (U/mg protein) 12.811.512.16.29.8
Catalase (CAT) Activity (U/mg protein) 25.623.124.512.320.1
Malondialdehyde (MDA) Level Reduction (%) 58.952.155.7048.2
HSP70 Protein Expression (relative fold change) 3.52.8Not Reported1.01.5

Experimental Protocols

The data presented in this guide are based on the following established experimental methodologies for evaluating gastroprotective agents.

In Vivo Models of Gastric Ulceration

a) Ethanol-Induced Gastric Ulcer Model [1][2]

This model is widely used to assess the cytoprotective effects of test compounds.

  • Animals: Male Wistar rats (180-220g) are used.

  • Procedure:

    • Animals are fasted for 24 hours with free access to water.

    • Test compounds (Gastrofensin AN 5, Compound X, Compound Y), vehicle, or a reference drug (Omeprazole) are administered orally.

    • One hour after administration, 1 mL of absolute ethanol (B145695) is administered orally to induce gastric lesions.

    • Animals are sacrificed one hour after ethanol administration.

    • The stomachs are removed, opened along the greater curvature, and washed with saline.

    • Gastric lesions are scored macroscopically. The ulcer index is calculated based on the number and severity of the lesions.

b) Indomethacin-Induced Gastric Ulcer Model [1]

This model is used to evaluate the protective effects of compounds against NSAID-induced gastric damage.

  • Animals: Male Sprague-Dawley rats (200-250g) are used.

  • Procedure:

    • Animals are fasted for 24 hours with free access to water.

    • Test compounds, vehicle, or a reference drug are administered orally.

    • Thirty minutes later, indomethacin (B1671933) (30 mg/kg) is administered subcutaneously to induce gastric ulcers.

    • Animals are sacrificed 6 hours after indomethacin administration.

    • Stomachs are excised and the ulcer index is determined as described in the ethanol-induced model.

Biochemical Assays

a) Gastric Mucus Production

  • Procedure:

    • The glandular portion of the stomach is separated and weighed.

    • The tissue is stained with Alcian blue solution.

    • The dye complex is extracted and the absorbance is measured to quantify the amount of mucus.

b) Antioxidant Enzyme Activity (SOD and CAT) and Lipid Peroxidation (MDA) [3]

  • Procedure:

    • Gastric mucosal tissue is homogenized.

    • The homogenate is centrifuged, and the supernatant is used for the assays.

    • Superoxide dismutase (SOD) and Catalase (CAT) activities are measured using established spectrophotometric methods.

    • Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are determined using the thiobarbituric acid reactive substances (TBARS) assay.

c) Heat Shock Protein 70 (HSP70) Expression [3]

  • Procedure:

    • Gastric tissue samples are processed for immunohistochemical staining using an antibody specific for HSP70.

    • The expression levels are quantified by analyzing the intensity of the staining.

Visualizations: Pathways and Workflows

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_induction Ulcer Induction cluster_analysis Analysis Fasting 24h Fasting Grouping Animal Grouping Fasting->Grouping Vehicle Vehicle Control Test_Compounds Test Compounds (Gastrofensin AN 5, Cmpd X, Cmpd Y) Reference Reference Drug (Omeprazole) Ethanol Ethanol Administration Vehicle->Ethanol Indomethacin Indomethacin Injection Vehicle->Indomethacin Test_Compounds->Ethanol Test_Compounds->Indomethacin Reference->Ethanol Reference->Indomethacin Sacrifice Euthanasia & Stomach Excision Ethanol->Sacrifice Indomethacin->Sacrifice Macro_Eval Macroscopic Evaluation (Ulcer Index) Sacrifice->Macro_Eval Histo_Eval Histopathological Examination Sacrifice->Histo_Eval Biochem_Assays Biochemical Assays (Mucus, SOD, CAT, MDA, HSP70) Sacrifice->Biochem_Assays signaling_pathway cluster_insult Gastric Insult cluster_cellular_response Cellular Response cluster_protective_mechanisms Protective Mechanisms cluster_outcome Outcome Insult Ethanol / NSAIDs ROS Reactive Oxygen Species (ROS) Insult->ROS Inflammation Inflammation Insult->Inflammation COX_Inhibition COX Enzyme Inhibition Insult->COX_Inhibition Ulceration Gastric Ulceration ROS->Ulceration Inflammation->Ulceration Prostaglandins Prostaglandins COX_Inhibition->Prostaglandins inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Antioxidant_Enzymes->ROS scavenges Mucus_Bicarb Mucus & Bicarbonate Secretion Protection Gastroprotection Mucus_Bicarb->Protection Prostaglandins->Mucus_Bicarb stimulates HSP70 HSP70 Expression HSP70->Protection Protection->Ulceration prevents Gastrofensin_AN5 Gastrofensin AN 5 Gastrofensin_AN5->Antioxidant_Enzymes upregulates Gastrofensin_AN5->Mucus_Bicarb enhances Gastrofensin_AN5->HSP70 induces logical_relationship Gastrofensin Gastrofensin AN 5 - High cytoprotection - Potent antioxidant - Induces HSP70 CompoundX Compound X - Moderate cytoprotection - Antioxidant properties - Modulates inflammation Gastrofensin->CompoundX Superior antioxidant and HSP70 induction CompoundY Compound Y - Good cytoprotection - Zinc-mediated effects - Anti-inflammatory Gastrofensin->CompoundY Higher efficacy in in vivo models CompoundX->CompoundY Different mechanism (Schiff base vs. Zinc complex)

References

Independent Verification of Gastrofensin AN 5 Free Base Pharmacological Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological data for Gastrofensin AN 5 free base against established anti-ulcer agents. Due to the limited publicly available information on the specific molecular target of Gastrofensin AN 5, this comparison focuses on its therapeutic effect and in vivo potency in relation to drugs with well-defined mechanisms of action.

Executive Summary

Gastrofensin AN 5 is a 4-phenyl-tetrahydroisoquinoline derivative with demonstrated anti-ulcer activity. While its precise mechanism of action remains to be fully elucidated, it has shown superior potency in preclinical models compared to the histamine (B1213489) H2 receptor antagonists, ranitidine (B14927) and cimetidine (B194882). This guide compares Gastrofensin AN 5 with these H2 receptor antagonists and a leading proton pump inhibitor (PPI), omeprazole, to provide a comprehensive overview for research and drug development professionals.

Data Presentation

The following table summarizes the available pharmacological data for Gastrofensin AN 5 and selected comparator compounds. It is important to note the different types of data available for each compound, which reflects the current state of public knowledge.

CompoundClassMechanism of ActionIn Vivo Potency (Anti-ulcer Activity)In Vitro Potency (IC50/Ki)
This compound 4-phenyl-tetrahydroisoquinolineNot fully elucidatedHigh anti-ulcer activity at 0.1 mg/kg; maximum effect at 1 mg/kg in rat models.Data not publicly available
Ranitidine Histamine H2 Receptor AntagonistCompetitive antagonist of histamine at H2 receptors on gastric parietal cells, reducing acid secretion.[1][2]-IC50: 69 nM, 3.3 µM (H2 receptor)[3]
Cimetidine Histamine H2 Receptor AntagonistCompetitive antagonist of histamine at H2 receptors on gastric parietal cells, reducing acid secretion.[4][5]-IC50: 472 nM (H2 receptor); KB: 790 nM, 810 nM[3][4]
Omeprazole Proton Pump Inhibitor (PPI)Irreversible inhibitor of the H+/K+-ATPase (proton pump) in gastric parietal cells, profoundly suppressing acid secretion.[6][7]-IC50: 5.8 µM (H+/K+-ATPase); 0.16 µM (histamine-induced acid formation)[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacological evaluation of anti-ulcer drugs are provided below.

In Vivo Model: Ethanol-Induced Gastric Ulcer in Rats

This model is widely used to assess the cytoprotective effects of anti-ulcer agents.

Principle: Ethanol (B145695) administration induces necrotic lesions in the gastric mucosa. The ability of a test compound to prevent or reduce the formation of these lesions indicates its gastroprotective potential.

Procedure:

  • Animal Preparation: Male Wistar rats (180-200g) are fasted for 24 hours before the experiment, with free access to water.

  • Dosing:

    • The control group receives the vehicle (e.g., saline or a suitable solvent).

    • The test groups receive varying doses of Gastrofensin AN 5 or comparator drugs orally.

    • A reference group receives a standard drug with known anti-ulcer activity (e.g., omeprazole).

  • Ulcer Induction: One hour after drug administration, 1 mL of absolute ethanol is administered orally to each rat.

  • Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.

  • Data Analysis: The ulcer index is determined by measuring the area of the lesions. The percentage of inhibition of ulcer formation is calculated for each group relative to the control group.

In Vitro Assay: Histamine H2 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the histamine H2 receptor.

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-tiotidine) from the H2 receptors in a prepared tissue or cell membrane sample.

Procedure:

  • Membrane Preparation: Membranes are prepared from a source rich in H2 receptors, such as guinea pig cerebral cortex or cells expressing the recombinant human H2 receptor.

  • Incubation: The membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound in a suitable buffer.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can be calculated from the IC50 value.

In Vitro Assay: H+/K+-ATPase (Proton Pump) Inhibition Assay

This assay is used to evaluate the inhibitory activity of compounds against the proton pump.

Principle: The activity of the H+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Procedure:

  • Enzyme Preparation: H+/K+-ATPase is typically isolated from the gastric mucosa of rabbits or pigs.

  • Incubation: The enzyme preparation is pre-incubated with the test compound at various concentrations in a buffered solution.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Reaction Termination and Measurement: The reaction is stopped, and the amount of liberated Pi is determined colorimetrically.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is calculated.

Mandatory Visualizations

Signaling Pathway of Gastric Acid Secretion

Gastric Acid Secretion Pathway cluster_parietal_cell Parietal Cell cluster_drugs Drug Intervention H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump activates H_ion H+ ProtonPump->H_ion secretes Gastric_Lumen Gastric_Lumen H_ion->Gastric_Lumen into Ranitidine_Cimetidine Ranitidine / Cimetidine Ranitidine_Cimetidine->H2R blocks Omeprazole Omeprazole Omeprazole->ProtonPump inhibits Histamine Histamine Histamine->H2R binds

Caption: Signaling pathway of gastric acid secretion and points of drug intervention.

Experimental Workflow for In Vivo Anti-Ulcer Assay

Experimental Workflow start Start fasting Fast Animals (24 hours) start->fasting grouping Divide into Groups (Control, Test, Reference) fasting->grouping dosing Administer Vehicle, Test Compound, or Reference Drug grouping->dosing induction Induce Ulcers (e.g., Ethanol) dosing->induction euthanasia Euthanize Animals induction->euthanasia stomach_removal Remove and Prepare Stomachs euthanasia->stomach_removal analysis Measure Ulcer Index and Calculate % Inhibition stomach_removal->analysis end End analysis->end

Caption: Generalized workflow for an in vivo anti-ulcer efficacy study.

Logical Relationship in Drug Comparison

Drug Comparison Logic cluster_gastrofensin Gastrofensin AN 5 cluster_comparators Comparator Drugs gastrofensin_data High In Vivo Potency (Anti-ulcer effect) evaluation Comparative Evaluation gastrofensin_data->evaluation gastrofensin_moa Mechanism of Action: Not Fully Elucidated gastrofensin_moa->evaluation h2_blockers H2 Blockers (Ranitidine, Cimetidine) Known IC50 h2_blockers->evaluation ppi PPI (Omeprazole) Known IC50 ppi->evaluation comparator_moa Well-Defined Mechanisms (H2R antagonism, H+/K+-ATPase inhibition) comparator_moa->evaluation

Caption: Logical framework for comparing Gastrofensin AN 5 with established drugs.

References

Safety Operating Guide

Proper Disposal of Gastrofensin AN 5 Free Base: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Gastrofensin AN 5 free base, a 4-phenyl-tetrahydroisoquinoline derivative used as an antiulcer agent in research settings.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of research-grade pharmaceutical and chemical compounds.

Prioritizing Safety: Initial Assessment and Handling

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and associated materials. This process is designed to comply with general laboratory waste regulations and minimize environmental impact.

  • Do Not Dispose Down the Drain: As a general rule, research chemicals and pharmaceutical compounds should never be disposed of down the sink unless explicitly identified as safe for drain disposal by local regulations and safety data.[3][4] Improper disposal can lead to environmental contamination and potential harm to aquatic life.

  • Segregate Chemical Waste: this compound waste should be collected in a designated, leak-proof container that is compatible with the chemical.[1][5] Do not mix with other waste streams unless compatibility has been confirmed to avoid unintended chemical reactions.

  • Properly Label Waste Containers: All waste containers must be clearly labeled with the full chemical name ("this compound") and any known hazard information.[3][5] Avoid using abbreviations or chemical formulas. The label should also include the date of accumulation.

  • Container Management: Waste containers should be kept tightly sealed except when adding waste.[3][5] Store the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel and away from general traffic.[6]

  • Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of as chemical waste. These items should be collected in a separate, clearly labeled container. The first rinse of any contaminated glassware must also be collected as hazardous waste.[3]

  • Requesting Waste Pickup: Once the waste container is nearly full (typically around three-quarters capacity) or has reached the local storage time limit, a hazardous waste pickup should be requested from your institution's Environmental Health and Safety (EHS) department.[1] Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data Summary

ParameterValueSource
Chemical Formula C19H21ClN2O2[1]
Molecular Weight 344.84 g/mol [1]
Purity >98%[1]
Solubility 10 mM in DMSO[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal is_sds_available Is a specific Safety Data Sheet (SDS) available? start->is_sds_available follow_sds Follow disposal instructions on the SDS is_sds_available->follow_sds Yes treat_as_hazardous Treat as hazardous chemical waste is_sds_available->treat_as_hazardous No no_drain_disposal Do NOT dispose down the drain follow_sds->no_drain_disposal treat_as_hazardous->no_drain_disposal collect_waste Collect in a designated, labeled, and sealed container no_drain_disposal->collect_waste collect_contaminated Collect all contaminated materials (gloves, tips, etc.) separately collect_waste->collect_contaminated store_safely Store in a designated Satellite Accumulation Area (SAA) collect_contaminated->store_safely request_pickup Request waste pickup from Environmental Health & Safety (EHS) store_safely->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。